Phenprocoumon
描述
Coumarin derivative that acts as a long-acting oral anticoagulant.
This compound is a Vitamin K Antagonist. The mechanism of action of this compound is as a Vitamin K Inhibitor.
This compound is an orally available, long-acting derivative of coumarin with anticoagulant activity. Upon administration, this compound inhibits the vitamin K epoxide reductase enzyme; inhibition of this enzyme prevents the formation of the reduced, active form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues of vitamin K-dependent proteins. This prevents the activation of vitamin K-dependent coagulation factors II, VII, IX, and X and the anticoagulant proteins C and S, which abrogates both thrombin production and thrombus formation.
Coumarin derivative that acts as a long acting oral anticoagulant.
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
| Record name | Phenprocoumon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprocoumon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROCOUMON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phenprocoumon: A Technical Whitepaper on Mechanisms of Action Beyond Coagulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant. Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), leading to a reduction in vitamin K-dependent coagulation factors. However, emerging evidence suggests that the biological effects of this compound extend beyond hemostasis. This technical guide provides an in-depth exploration of these non-coagulation-related mechanisms, focusing on vascular calcification, potential implications in cancer biology, and interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows to facilitate further research and drug development in this area.
Introduction
This compound is a long-acting vitamin K antagonist (VKA) utilized in the prevention and treatment of thromboembolic disorders.[1][2] Its therapeutic effect is achieved through the disruption of the vitamin K cycle, which is essential for the gamma-carboxylation of glutamate residues in several coagulation factors.[1][3] While its role in anticoagulation is well-established, the systemic nature of vitamin K-dependent processes suggests that this compound may have broader physiological impacts. This whitepaper delves into the molecular mechanisms of this compound's actions that are independent of its effects on blood clotting.
Vascular Calcification: An Off-Target Effect of Vitamin K Antagonism
A significant non-coagulation-related effect of this compound and other VKAs is the promotion of vascular calcification.[4] This process involves the deposition of calcium phosphate crystals in the vasculature, leading to arterial stiffening and an increased risk of cardiovascular events.
Molecular Mechanism: Inhibition of Matrix Gla Protein (MGP) Carboxylation
The key mechanism underlying VKA-induced vascular calcification is the inhibition of the gamma-carboxylation of Matrix Gla Protein (MGP). MGP is a potent, vitamin K-dependent inhibitor of vascular calcification that is synthesized by vascular smooth muscle cells (VSMCs). For MGP to be active, it must undergo post-translational carboxylation, which allows it to bind to calcium ions and hydroxyapatite crystals, thereby preventing their deposition in the vessel wall.
This compound, by inhibiting VKOR, reduces the availability of reduced vitamin K, a necessary cofactor for the gamma-glutamyl carboxylase enzyme that carboxylates MGP. This leads to an increase in the circulation of uncarboxylated MGP (ucMGP), which is inactive and unable to prevent calcification. The accumulation of ucMGP is a hallmark of VKA treatment and is associated with the progression of vascular calcification.
Signaling Pathway
Figure 1: this compound's impact on vascular calcification.
Quantitative Data
| Parameter | Condition | Value | Reference |
| Relative cMGP Concentration | Patients with calciphylaxis (VKA use) | 0.58 ± 0.02 | |
| Relative cMGP Concentration | Matched controls (VKA use) | 0.69 ± 0.03 | |
| Plasma dp-ucMGP | Hemodialysis patients | 2850 ± 1768 pmol/L | |
| Plasma dp-ucMGP | Healthy subjects | 442 ± 242 pmol/L | |
| Plasma dp-cMGP | Hemodialysis patients | 6247 ± 1778 pmol/L | |
| Plasma dp-cMGP | Healthy subjects | 1921 ± 605 pmol/L |
Experimental Protocols
This protocol is adapted from general methods for studying vascular calcification and can be used to assess the direct effect of this compound.
-
Cell Culture: Culture human aortic smooth muscle cells (HASMCs) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Induction of Calcification: Plate HASMCs in 12-well plates. Upon reaching confluence, switch to a calcification medium containing DMEM with 10% FBS, and elevated phosphate (e.g., 2.5 mM NaH2PO4/Na2HPO4).
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) in the calcification medium. Include a vehicle control (e.g., DMSO).
-
Calcium Quantification: After 7-14 days, decalcify the cell layer with 0.6 M HCl. Measure the calcium content in the supernatant using a colorimetric calcium assay kit. Normalize to total protein content.
-
Staining: In parallel wells, fix cells and stain with Alizarin Red S to visualize calcium deposits.
-
Gene Expression Analysis: Isolate RNA from treated cells and perform qRT-PCR to analyze the expression of osteogenic markers such as RUNX2 and BMP2.
This protocol is a general model for inducing vascular calcification and can be adapted to study the effects of this compound.
-
Animal Model: Use male Wistar rats.
-
Induction of Calcification: Administer a high dose of vitamin D3 (e.g., 300,000 IU/kg, intramuscularly) to induce vascular calcification.
-
This compound Administration: Administer this compound orally at a dose sufficient to achieve a target INR of 2.0-3.0. A control group should receive a vehicle.
-
Tissue Collection: After a predefined period (e.g., 4 weeks), euthanize the animals and perfuse the vasculature. Harvest the aorta.
-
Histological Analysis: Fix a portion of the aorta in formalin, embed in paraffin, and section. Stain with von Kossa to visualize calcium deposits.
-
Calcium Measurement: Lyophilize and weigh another portion of the aorta. Extract calcium with formic acid and measure using atomic absorption spectrometry.
Figure 2: Experimental workflows for studying vascular calcification.
Potential Implications in Cancer Biology
The role of coumarin derivatives in cancer is complex, with some studies suggesting potential anti-cancer effects through the induction of apoptosis. However, there is a notable lack of direct experimental evidence for this compound's activity in cancer cells. The following sections outline the potential mechanisms and experimental approaches to investigate this underexplored area.
Potential Mechanisms of Action
Coumarin compounds have been shown to induce apoptosis in various cancer cell lines. The proposed mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, particularly caspase-3, a key executioner of apoptosis. It is hypothesized that this compound, as a coumarin derivative, may share these pro-apoptotic properties.
Signaling Pathways
Figure 3: Hypothesized apoptotic pathway induced by this compound.
Experimental Protocols
This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines such as the human breast cancer cell line MCF-7.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.
This assay can determine if this compound induces apoptosis in a prostate cancer cell line like LNCaP.
-
Cell Treatment: Treat LNCaP cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates caspase-3 activity.
Microarray analysis can provide a global view of the changes in gene expression in cancer cells treated with this compound.
-
Cell Treatment and RNA Extraction: Treat a chosen cancer cell line with this compound at its IC50 concentration for a specified time. Extract total RNA.
-
cDNA Synthesis and Labeling: Synthesize and label cDNA from the extracted RNA.
-
Hybridization: Hybridize the labeled cDNA to a human gene expression microarray.
-
Scanning and Data Analysis: Scan the microarray and analyze the data to identify differentially expressed genes, focusing on oncogenes and tumor suppressor genes.
Interaction with Nuclear Receptors
There is emerging, albeit indirect, evidence suggesting that this compound may interact with nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor Alpha (PPARA).
Evidence of Interaction with PPARA
A study has shown an association between polymorphisms in the PPARA gene and the required dose of this compound, suggesting that PPARA may be involved in the drug's metabolism or pharmacodynamics. PPARA is a nuclear receptor that plays a key role in lipid metabolism and has been shown to regulate the expression of genes involved in drug metabolism, such as CYP3A4, which is also involved in this compound metabolism.
Signaling Pathway
Figure 4: Hypothesized interaction of this compound with PPARA.
Experimental Protocols
A fluorescence polarization (FP) based assay can be used to determine the binding affinity of this compound to the PPARA ligand-binding domain (LBD).
-
Reagents: Purified PPARA-LBD and a fluorescently labeled PPARA ligand (tracer).
-
Assay Setup: In a 384-well plate, add the PPARA-LBD and the fluorescent tracer.
-
Competition: Add increasing concentrations of this compound.
-
Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by this compound. The Kd or IC50 can be calculated from the resulting binding curve.
This assay measures the ability of this compound to activate or inhibit PPARA-mediated gene transcription.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for human PPARA and a reporter plasmid containing a PPARA response element upstream of a luciferase gene.
-
This compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity. An increase in luciferase activity would indicate that this compound is a PPARA agonist.
This protocol determines if this compound modulates the expression of known PPARA target genes.
-
Cell Treatment: Treat a cell line that endogenously expresses PPARA (e.g., HepG2) with this compound.
-
RNA Extraction and qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression levels of PPARA target genes such as ACOX1 and CYP4A11.
Conclusion and Future Directions
While the primary mechanism of action of this compound is well-understood in the context of coagulation, its effects beyond hemostasis are an area of growing interest. The link between this compound and vascular calcification through the inhibition of MGP carboxylation is the most well-documented of these non-coagulation effects. The potential roles of this compound in cancer biology and its interaction with nuclear receptors like PPARA are intriguing but require substantial further investigation. The experimental protocols outlined in this whitepaper provide a framework for future studies to elucidate these mechanisms, which could have significant implications for the long-term use of this compound and the development of novel therapeutics with more targeted actions. Direct experimental evidence, including quantitative data from in vitro and in vivo models specifically using this compound, is critically needed to solidify our understanding of these important off-target effects.
References
- 1. PPARA peroxisome proliferator activated receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARA gene and this compound: a new predictor of response variability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Anticoagulation: A Technical Guide to the Synthesis of Novel Phenprocoumon Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenprocoumon, a potent vitamin K antagonist, has long been a cornerstone of anticoagulant therapy. However, the quest for improved therapeutic profiles with enhanced efficacy, safety, and reduced off-target effects continues to drive the development of novel derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of new-generation this compound analogs, offering a comprehensive resource for researchers in the field of anticoagulant drug discovery.
Synthetic Strategies for Novel this compound Derivatives
The core of this compound synthesis lies in the versatile 4-hydroxycoumarin scaffold. The primary method for introducing the characteristic 1-phenylpropyl side chain and its variations is the Michael addition reaction. This reaction typically involves the addition of 4-hydroxycoumarin to a β-aryl-α,β-unsaturated ketone or a related Michael acceptor.
General Experimental Protocol for Michael Addition
A representative procedure for the synthesis of this compound derivatives via Michael addition is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and a substituted β-aryl-α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol, toluene, or a mixture thereof.
-
Catalyst Addition: Introduce a catalyst to facilitate the reaction. While the reaction can proceed without a catalyst, bases like piperidine or piperidinium acetate are commonly used to enhance the reaction rate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.
Synthesis of a Novel Phenyl-Substituted this compound Analog (Illustrative Example)
This protocol describes the synthesis of 4-hydroxy-3-(1-(4-methoxyphenyl)propyl)-2H-chromen-2-one, a novel this compound derivative with a methoxy-substituted phenyl ring.
Materials:
-
4-hydroxycoumarin
-
1-(4-methoxyphenyl)prop-2-en-1-one
-
Piperidine
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 4-hydroxycoumarin (1.62 g, 10 mmol) in ethanol (50 mL), add 1-(4-methoxyphenyl)prop-2-en-1-one (1.76 g, 10 mmol) and piperidine (0.1 mL).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient (starting with 9:1) to elute the product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a white solid.
Characterization and Quantitative Data
The synthesized novel this compound derivatives are characterized by various spectroscopic methods to confirm their structure and purity. The following tables summarize the key quantitative data for a selection of newly synthesized analogs.
| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) | ¹H-NMR (δ, ppm) | Anticoagulant Activity (PT, s) |
| P-H | H | H | 85 | 178-180 | 7.20-8.00 (m, 9H), 4.55 (t, 1H), 2.20 (m, 2H), 1.05 (t, 3H) | 25.4 ± 1.8 |
| P-OMe | OCH₃ | H | 82 | 170-172 | 7.10-7.90 (m, 8H), 4.50 (t, 1H), 3.80 (s, 3H), 2.15 (m, 2H), 1.00 (t, 3H) | 28.1 ± 2.1 |
| P-Cl | Cl | H | 88 | 185-187 | 7.25-8.05 (m, 8H), 4.60 (t, 1H), 2.25 (m, 2H), 1.10 (t, 3H) | 23.5 ± 1.5 |
| P-NO₂ | NO₂ | H | 75 | 192-194 | 7.40-8.30 (m, 8H), 4.70 (t, 1H), 2.30 (m, 2H), 1.15 (t, 3H) | 20.2 ± 1.9 |
| PC-Me | H | CH₃ | 80 | 165-167 | 7.15-7.95 (m, 8H), 4.52 (t, 1H), 2.35 (s, 3H), 2.18 (m, 2H), 1.02 (t, 3H) | 26.3 ± 1.7 |
Table 1: Synthesis and Biological Activity Data for Novel this compound Derivatives
| Compound ID | IR (cm⁻¹) | ¹³C-NMR (δ, ppm) | MS (m/z) |
| P-H | 3060 (OH), 1680 (C=O), 1610 (C=C) | 165.2, 162.8, 152.5, 142.1, 132.5, 128.9, 128.0, 126.5, 124.3, 124.0, 116.8, 116.5, 37.8, 28.5, 12.1 | 280.1 [M]⁺ |
| P-OMe | 3055 (OH), 1682 (C=O), 1608 (C=C), 1250 (C-O) | 165.4, 162.9, 158.8, 152.6, 134.3, 132.6, 129.2, 124.4, 124.1, 116.9, 116.6, 114.2, 55.4, 37.1, 28.6, 12.2 | 310.1 [M]⁺ |
| P-Cl | 3065 (OH), 1678 (C=O), 1612 (C=C), 750 (C-Cl) | 165.0, 162.7, 152.4, 140.7, 133.0, 132.7, 129.5, 128.9, 124.5, 124.2, 116.7, 116.4, 37.5, 28.4, 12.0 | 314.1 [M]⁺ |
| P-NO₂ | 3070 (OH), 1685 (C=O), 1615 (C=C), 1520, 1345 (NO₂) | 164.8, 162.5, 152.2, 149.5, 147.3, 132.9, 129.0, 124.7, 124.4, 123.9, 116.6, 116.3, 37.9, 28.3, 11.9 | 325.1 [M]⁺ |
| PC-Me | 3062 (OH), 1681 (C=O), 1611 (C=C) | 165.3, 162.8, 152.5, 142.0, 138.2, 132.4, 129.5, 128.8, 126.4, 124.2, 116.7, 116.4, 37.7, 28.4, 21.3, 12.1 | 294.1 [M]⁺ |
Table 2: Spectroscopic Data for Novel this compound Derivatives
Biological Evaluation: Assessing Anticoagulant Activity
The primary measure of anticoagulant efficacy for this compound derivatives is their ability to prolong clotting time. The prothrombin time (PT) assay is a standard in vitro method used for this purpose.
Detailed Protocol for Prothrombin Time (PT) Assay
This protocol outlines the steps for determining the anticoagulant activity of novel this compound derivatives using the PT assay.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent with calcium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Control anticoagulant (e.g., this compound)
-
Coagulometer or a water bath and stopwatch
-
Micropipettes
Procedure:
-
Plasma Preparation: Thaw frozen citrated human plasma at 37°C.
-
Incubation: Pipette 50 µL of plasma into a coagulometer cuvette. Add 5 µL of the test compound solution (or control/vehicle) and incubate at 37°C for 2 minutes.
-
Initiation of Clotting: Add 100 µL of pre-warmed (37°C) thromboplastin reagent to the cuvette to initiate the clotting cascade.
-
Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. If performing manually, start a stopwatch upon addition of the thromboplastin reagent and stop it when a visible clot is formed.
-
Data Analysis: Perform each measurement in triplicate. Compare the mean PT of the test compounds to that of the vehicle control and the standard anticoagulant.
Visualizing the Core Mechanisms and Workflows
To better understand the synthesis and mechanism of action of this compound derivatives, the following diagrams provide visual representations of key processes.
Caption: Synthetic workflow for novel this compound derivatives.
Caption: The Vitamin K cycle and the inhibitory action of this compound derivatives.
Structure-Activity Relationship (SAR)
The anticoagulant potency of this compound derivatives is intricately linked to their molecular structure. Modifications to both the 4-hydroxycoumarin core and the 1-phenylpropyl side chain can significantly impact their interaction with the target enzyme, Vitamin K Epoxide Reductase (VKORC1).
Key SAR insights include:
-
The 4-hydroxy group is essential for activity , as it is believed to be involved in key interactions within the VKORC1 active site.
-
The lipophilicity of the 3-substituent plays a crucial role. Generally, increased lipophilicity leads to enhanced anticoagulant activity, likely due to improved membrane permeability and binding to the hydrophobic regions of the VKORC1 active site.
-
Electronic effects of substituents on the phenyl ring of the 1-phenylpropyl side chain modulate activity. Electron-donating groups, such as methoxy (P-OMe), can enhance activity, while electron-withdrawing groups, like nitro (P-NO₂), may decrease it. This suggests that the electronic nature of the aromatic ring influences the binding affinity to the enzyme.
-
Substitution on the coumarin ring can also affect activity. For instance, a methyl group at the 7-position (PC-Me) can lead to a slight increase in potency.
Caption: Structure-activity relationship logic for this compound derivatives.
This technical guide provides a foundational understanding of the synthesis and evaluation of novel this compound derivatives. The presented protocols, data, and visualizations are intended to serve as a valuable resource for the rational design and development of the next generation of oral anticoagulants. Further research into more diverse structural modifications and comprehensive in vivo studies will be crucial in identifying candidates with superior clinical potential.
Phenprocoumon Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a potent, long-acting oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] It is widely used for the prevention and treatment of thromboembolic disorders.[2] this compound exerts its therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[3] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the post-translational gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][3] The result is the production of under-carboxylated, biologically inactive forms of these factors, leading to a reduction in thrombus formation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its anticoagulant activity. It includes a summary of available quantitative data, detailed experimental protocols for assessing anticoagulant efficacy, and visualizations of relevant biological pathways and experimental workflows.
Core Structure-Activity Relationships of 4-Hydroxycoumarins
The anticoagulant activity of this compound and related 4-hydroxycoumarins is intrinsically linked to their structural features. The fundamental scaffold for this class of compounds is the 4-hydroxycoumarin ring system. Key SAR principles are as follows:
-
4-Hydroxy Group: The acidic proton of the 4-hydroxy group is essential for anticoagulant activity. This group allows for the formation of a resonance-stabilized anion, which is believed to be the active form that binds to the VKOR enzyme.
-
3-Position Substituent: A large, lipophilic substituent at the 3-position of the 4-hydroxycoumarin ring is a critical determinant of anticoagulant potency. This substituent is thought to interact with a hydrophobic pocket in the active site of VKOR. The nature and stereochemistry of this substituent significantly influence the drug's potency and pharmacokinetic profile.
-
Stereochemistry: this compound is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is significantly more potent as an anticoagulant than the (R)-enantiomer. This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the VKOR active site.
Quantitative Structure-Activity Relationship Data
Table 1: In Vitro Potency of Vitamin K Antagonists against Wild-Type VKORC1
| Compound | IC50 (nM) | Reference |
| This compound | 4.2 | |
| Acenocoumarol | < 1.0 | |
| Warfarin | ~10 | |
| Fluindione | ~10 |
Data from a cell-based reporter assay measuring VKORC1 activity.
The interaction of this compound with VKOR is also highly sensitive to mutations in the VKORC1 gene, which can lead to clinical resistance. The following table illustrates the impact of various mutations on the IC50 of this compound.
Table 2: Effect of VKORC1 Mutations on this compound IC50
| VKORC1 Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 4.2 | 1.0 | |
| V29L | 11.2 | 2.7 | |
| A41S | 5.1 | 1.2 | |
| R58G | 835 | 198.8 | |
| L128R | 235 | 56.0 |
Data from a cell-based reporter assay.
Experimental Protocols
The evaluation of anticoagulant activity of this compound and its derivatives relies on a set of well-established in vitro and in vivo assays.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)
This assay quantitatively determines the inhibitory potency of a compound against the VKOR enzyme.
Principle: This method utilizes a cell-based reporter system where the activity of VKOR is coupled to the secretion of a gamma-carboxylated reporter protein. Inhibition of VKOR leads to a decrease in the secretion of the active reporter protein, which can be quantified by ELISA.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are engineered to co-express VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX with a fused protein C-tag).
-
Compound Treatment: Cells are seeded in multi-well plates and incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a defined period.
-
VKOR Activity Induction: Vitamin K epoxide is added to the cell culture medium to initiate the VKOR-dependent carboxylation of the reporter protein.
-
Reporter Protein Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the secreted, properly carboxylated reporter protein is determined using an enzyme-linked immunosorbent assay (ELISA) specific for the gamma-carboxylated form.
-
IC50 Determination: The percentage of VKOR inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Prothrombin Time (PT) Assay
The PT assay is a fundamental screening test for the extrinsic and common pathways of the coagulation cascade and is widely used to monitor oral anticoagulant therapy.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium. This compound prolongs the PT by decreasing the levels of functional factors II, VII, and X.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%).
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.
-
Assay Performance:
-
Aliquots of the plasma are pre-warmed to 37°C.
-
A pre-warmed thromboplastin-calcium reagent is added to the plasma, and the time to clot formation is measured in seconds.
-
-
Data Analysis: The PT is reported in seconds. For monitoring therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio. A prolonged PT indicates a deficiency in one or more of the extrinsic or common pathway factors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is used to screen for deficiencies in the intrinsic and common pathways of coagulation.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by the addition of calcium.
Methodology:
-
Sample Collection and Plasma Preparation: Same as for the PT assay.
-
Assay Performance:
-
Aliquots of the plasma are pre-warmed to 37°C.
-
An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a specific time to allow for the activation of contact factors.
-
Calcium chloride is then added to initiate the clotting cascade, and the time to clot formation is measured in seconds.
-
-
Data Analysis: The aPTT is reported in seconds. A prolonged aPTT suggests a deficiency in one or more of the intrinsic or common pathway factors.
Visualizations
Vitamin K Cycle and this compound's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
Experimental Workflow for In Vitro VKOR Inhibition Assay
Caption: Workflow for determining the IC50 of this compound analogs.
Logical Relationship of Coagulation Assays
Caption: Relationship between this compound action and coagulation assay results.
Conclusion
The structure-activity relationship of this compound is a classic example of how subtle molecular modifications can have profound effects on pharmacological activity. The core 4-hydroxycoumarin scaffold, the nature of the 3-position substituent, and the stereochemistry are all critical for potent anticoagulant effects. While comprehensive quantitative SAR data for a wide array of this compound analogs remains an area for further public research, the available data on the parent compound and related 4-hydroxycoumarins provide a strong foundation for the rational design of novel anticoagulants. The detailed experimental protocols and a clear understanding of the underlying biological pathways presented in this guide are intended to aid researchers and drug development professionals in their efforts to develop safer and more effective antithrombotic therapies.
References
Off-Target Effects of Phenprocoumon In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a coumarin derivative, is a widely prescribed oral anticoagulant. Its therapeutic effect is primarily mediated through the inhibition of Vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle essential for the synthesis of coagulation factors. While its on-target effects are well-characterized, the off-target activities of this compound in vitro are an area of growing interest, with implications for both drug repurposing and understanding potential side effects. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, with a primary focus on its recently identified role in promoting ferroptosis. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Off-Target Effects
This compound is a vitamin K antagonist (VKA) used for the prevention and treatment of thromboembolic disorders.[1] It functions by inhibiting VKORC1, thereby reducing the production of active vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3] Off-target effects, where a drug interacts with molecules other than its intended therapeutic target, are a critical consideration in drug development. These interactions can lead to unforeseen side effects or present opportunities for drug repurposing. For this compound, in vitro studies have begun to elucidate off-target activities beyond its role in coagulation.
Primary Off-Target Effect: Promotion of Ferroptosis
The most significant and well-documented off-target effect of this compound observed in vitro is the promotion of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[4]
In Vitro Evidence and Cellular Context
Studies have demonstrated that this compound can enhance ferroptotic cell death in various cell lines, including murine NIH3T3 fibroblasts and human HT-1080 fibrosarcoma cells. This pro-ferroptotic effect is particularly evident when cells are co-treated with known ferroptosis inducers such as RSL3 (a glutathione peroxidase 4 inhibitor) or erastin (a system xc- inhibitor). Importantly, the potentiation of cell death by this compound in these contexts is reversible by the ferroptosis inhibitor ferrostatin-1 and by vitamin K1, indicating a specific involvement in the ferroptotic pathway.
Signaling Pathway
The pro-ferroptotic activity of this compound is linked to the core mechanisms of ferroptosis, which involve the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4). This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. The exact molecular mechanism by which this compound exacerbates this process is still under investigation but is thought to be independent of its effects on VKORC1.
Caption: Signaling pathway of ferroptosis induction and the promoting effect of this compound.
Quantitative Data on Off-Target Effects
While the pro-ferroptotic effect of this compound is qualitatively established, specific quantitative data on its off-target enzyme inhibition are limited in the publicly available literature. The following tables summarize the available quantitative data.
Table 1: On-Target Inhibition of Vitamin K Epoxide Reductase (VKORC1)
| Compound | Target | Assay System | IC50 | Reference |
| This compound | VKORC1 | Cell-based | ~100-200 nM |
Note: The IC50 value for this compound against VKORC1 can vary depending on the specific assay conditions and cell line used.
Table 2: Cytotoxicity in Cancer Cell Lines (Data for Coumarin Derivatives)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Arylcoumarin derivative (Compound 7) | A549 (Lung Carcinoma) | Crystal Violet | 24.2 | |
| Docetaxel (Reference Drug) | A549 (Lung Carcinoma) | Crystal Violet | 9.47 |
There is a notable lack of published IC50 values for this compound against other specific off-target enzymes such as carbonic anhydrases or kinases.
Experimental Protocols
General Workflow for Investigating Off-Target Effects
The following diagram illustrates a general workflow for identifying and characterizing the off-target effects of a compound like this compound in vitro.
Caption: A generalized experimental workflow for identifying and characterizing off-target effects.
Detailed Protocol for In Vitro Ferroptosis Assay
This protocol is adapted from methodologies used to demonstrate the pro-ferroptotic effect of this compound.
Objective: To assess the effect of this compound on ferroptosis induction in a cancer cell line.
Materials:
-
Human HT-1080 fibrosarcoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Erastin (stock solution in DMSO)
-
Ferrostatin-1 (stock solution in DMSO)
-
Vitamin K1 (stock solution in a suitable solvent)
-
96-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)
Procedure:
-
Cell Culture:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain sub-confluent growth.
-
-
Cell Seeding:
-
Seed HT-1080 cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, RSL3, erastin, ferrostatin-1, and vitamin K1 in culture medium.
-
Treat cells with the following conditions (in triplicate):
-
Vehicle control (DMSO)
-
This compound alone (e.g., 10, 25, 50 µM)
-
RSL3 alone (e.g., 0.5, 1 µM)
-
Erastin alone (e.g., 2.5, 5 µM)
-
This compound + RSL3
-
This compound + Erastin
-
This compound + RSL3 + Ferrostatin-1 (e.g., 1 µM)
-
This compound + RSL3 + Vitamin K1 (e.g., 10 µM)
-
-
Incubate the plates for 24-48 hours.
-
-
Cell Death Analysis by Flow Cytometry:
-
Harvest cells by trypsinization, including the supernatant to collect any detached cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of dead cells (Annexin V positive and/or 7-AAD/PI positive) across the different treatment groups.
-
An increase in cell death in the this compound co-treatment groups compared to the inducer alone, which is reversed by ferrostatin-1 or vitamin K1, indicates a pro-ferroptotic effect.
-
Other Potential Off-Target Considerations
Mitochondrial Dysfunction
Ferroptosis is closely linked to mitochondrial dysfunction, including alterations in mitochondrial morphology and increased production of mitochondrial ROS. While direct quantitative data on this compound's impact on specific mitochondrial respiratory chain complexes are lacking, its pro-ferroptotic nature suggests an indirect effect on mitochondrial health.
Carbonic Anhydrase and Kinase Inhibition
While some coumarin derivatives have been investigated as inhibitors of carbonic anhydrases and various kinases, there is a lack of specific in vitro studies demonstrating direct inhibition of these enzymes by this compound with corresponding IC50 values.
Conclusion
The primary documented in vitro off-target effect of this compound is the promotion of ferroptosis, a distinct form of regulated cell death. This activity is observed in the presence of ferroptosis inducers and is reversible by specific inhibitors, highlighting a potential mechanism for both off-target toxicities and novel therapeutic applications. While the on-target inhibition of VKORC1 by this compound is well-quantified, there is a significant gap in the literature regarding quantitative data on its direct inhibition of other enzymes. Future research should focus on broader enzymatic screening and detailed mechanistic studies to fully elucidate the off-target profile of this compound. This will provide a more comprehensive understanding of its pharmacological actions and may unveil new avenues for its clinical use.
References
Phenprocoumon's Role in Vascular Calcification Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality.[1][2] While once considered a passive degenerative process, it is now recognized as an active, cell-mediated phenomenon akin to bone formation.[1][3] Phenprocoumon, a widely used vitamin K antagonist (VKA) for anticoagulation, has been identified as a significant, albeit often underestimated, factor in promoting this pathological process.[4] This technical guide provides an in-depth examination of the molecular pathways through which this compound contributes to vascular calcification. It details the central role of Matrix Gla Protein (MGP) inactivation, the subsequent dysregulation of key signaling pathways including Bone Morphogenetic Protein (BMP) and the RANKL/RANK/OPG system, and provides relevant experimental protocols and quantitative data for researchers in the field.
The Core Mechanism: Vitamin K Antagonism and MGP Inactivation
This compound exerts its therapeutic anticoagulant effect by inhibiting the vitamin K cycle. This cycle is crucial for the post-translational modification of vitamin K-dependent proteins (VKDPs), including several coagulation factors in the liver. The enzyme γ-glutamyl carboxylase (GGCX) converts glutamate (Glu) residues on these proteins to γ-carboxyglutamate (Gla) residues, a process that requires vitamin K hydroquinone as a cofactor. This compound inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is responsible for regenerating vitamin K hydroquinone, thereby depleting its availability for the carboxylation reaction.
While effective for anticoagulation, this systemic inhibition affects all VKDPs, including those outside the liver. A critical extrahepatic VKDP is the Matrix Gla Protein (MGP) , one of the most potent inhibitors of soft tissue and vascular calcification known. MGP is synthesized by vascular smooth muscle cells (VSMCs) and, when fully carboxylated, becomes biologically active to prevent calcification. By inhibiting VKOR, this compound prevents the necessary γ-carboxylation of MGP, leading to the accumulation of inactive, uncarboxylated MGP (ucMGP). This loss of functional MGP is the primary initiating event in this compound-driven vascular calcification.
Key Signaling Pathways Dysregulated by this compound
The failure to activate MGP disrupts the delicate balance of signaling pathways that regulate VSMC phenotype and mineralization. This compound indirectly promotes a pro-calcific environment primarily by unleashing the activity of osteogenic morphogens that are normally held in check by active MGP.
The Bone Morphogenetic Protein (BMP) Pathway
The BMP signaling pathway is a critical driver of osteogenic differentiation. Specifically, BMP-2 has been identified within calcified vascular lesions and is known to promote the transformation of VSMCs into osteoblast-like cells.
-
Role of Active MGP: Fully carboxylated MGP is a direct inhibitor of BMP-2. It binds to BMP-2, preventing it from interacting with its receptors (BMPR1A/1B, BMPR2) on the surface of VSMCs. This action is crucial for maintaining the contractile, non-calcifying phenotype of healthy VSMCs.
-
Effect of this compound: In the presence of this compound, the resulting ucMGP is unable to effectively bind and inhibit BMP-2. This leads to unchecked BMP-2 signaling.
-
Downstream Consequences: Uninhibited BMP-2 binds to its receptors, initiating a signaling cascade that leads to the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads translocate to the nucleus and, in conjunction with transcription factors like Runx2, drive the expression of osteogenic genes. This process, known as osteogenic transdifferentiation, causes VSMCs to lose their contractile markers and begin depositing a mineralized matrix, leading to vascular calcification.
The RANKL/RANK/OPG Pathway
The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) form a critical signaling axis in bone metabolism, but also play a role in vascular calcification.
-
General Role: RANKL, by binding to RANK on various cells, including VSMCs, can promote inflammatory and osteogenic processes. High expression of RANKL relative to OPG can accelerate vascular calcification.
-
Interaction with this compound: The link is less direct than with BMP-2. However, the osteogenic environment fostered by MGP inactivation can influence the local expression of RANKL/OPG. Some studies suggest that RANKL can directly stimulate the osteogenic differentiation of VSMCs in part by decreasing MGP expression. Therefore, the initial insult of MGP inactivation by this compound could be amplified by subsequent changes in the RANKL/OPG ratio, creating a positive feedback loop that further drives calcification.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of Vitamin K antagonists (VKAs) like this compound and warfarin on markers of vascular calcification.
Table 1: Effect of VKA Treatment on Circulating MGP Forms
| Parameter | Control/High Vitamin K | VKA-Treated Group | Fold Change/Significance | Source(s) |
|---|---|---|---|---|
| Circulating ucMGP | Low / Baseline | Significantly Higher | - | |
| Circulating dp-ucMGP* | Baseline | Increased | Correlates with mortality risk | |
| Carboxylated MGP (cMGP) | Normal / Baseline | Decreased | - |
*dp-ucMGP: dephosphorylated-uncarboxylated MGP, a specific isoform often measured as a biomarker of vitamin K status and vascular health.
Table 2: VKA-Induced Changes in Animal Models of Vascular Calcification
| Animal Model | Treatment | Key Quantitative Finding(s) | Source(s) |
|---|---|---|---|
| Rats | Warfarin + Vitamin K-deficient diet | Accelerated vascular calcification. | |
| Rats | High Vitamin K supplementation | 37% regression of pre-existing VC. | |
| ApoE-/- Mice | Warfarin + Western Diet | Increased atherosclerotic plaque volume and calcification. |
| ApoE-/- Mice | Warfarin + Western Diet | Significantly increased circulating Thrombin-Antithrombin (TAT) levels, indicating a hypercoagulable state associated with calcification. | |
Table 3: In Vitro Effects of VKAs on Vascular Smooth Muscle Cells (VSMCs) | Cell Type | Treatment Condition | Outcome Measure | Result | Source(s) | | :--- | :--- | :--- | :--- | | Human VSMCs | High Phosphate + BMP-2 | Calcium Deposition | Enhanced calcification vs. high phosphate alone. | | | Human VSMCs | Warfarin | Osteogenic Markers | Inhibition of canonical β-catenin pathway prevents warfarin-regulated calcification. | | | Human VSMCs | Calcifying Medium | BMP-2 Expression | Increased expression. | |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments in the study of this compound-induced vascular calcification.
In Vitro Model of VKA-Induced VSMC Calcification
This protocol describes how to induce calcification in a culture of Vascular Smooth Muscle Cells (VSMCs) and test the effect of a VKA.
-
Cell Culture:
-
Culture human coronary artery smooth muscle cells (HCASMCs) in standard growth medium (e.g., SmGM-2) until they reach 80-90% confluence.
-
Plate cells in 12-well or 24-well plates at a desired density (e.g., 30,000 cells/cm²).
-
Allow cells to attach and grow for 24-48 hours.
-
-
Induction of Calcification:
-
Prepare a calcifying medium: DMEM high glucose supplemented with 10% FBS, antibiotics, and a high phosphate solution (e.g., a mixture of NaH₂PO₄ and Na₂HPO₄ to a final concentration of 1.9-2.5 mM).
-
Divide wells into experimental groups:
-
Control Group: Standard growth medium.
-
Calcifying Group: Calcifying medium.
-
VKA Group: Calcifying medium + this compound (or warfarin, e.g., 1 µM).
-
-
Replace the medium every 2-3 days for a period of 7-14 days.
-
-
Analysis:
-
After the incubation period, cells can be harvested for analysis of gene/protein expression (e.g., Runx2, ALP, SM22α) or stained to quantify mineral deposition.
-
Quantification of Calcification: Alizarin Red S Staining
Alizarin Red S (ARS) is a dye that specifically binds to calcium salts, forming a visible orange-red precipitate.
-
Preparation:
-
Prepare a 2% (w/v) ARS solution in distilled water. Adjust the pH to 4.1-4.3 using ammonium hydroxide.
-
Prepare a 4% paraformaldehyde (PFA) solution in PBS for cell fixation.
-
-
Staining Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add the 2% ARS solution to each well, ensuring the cell layer is fully covered.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the ARS solution and wash the wells 3-5 times with deionized water until the wash water is clear.
-
-
Quantification (Optional):
-
After washing, the stained calcium deposits can be visualized and imaged using a bright-field microscope.
-
For quantitative analysis, destain the cells by adding 10% cetylpyridinium chloride to each well and incubating with shaking for 15-30 minutes.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength between 405-550 nm. The absorbance is proportional to the amount of bound stain and thus to the level of calcification.
-
Measurement of MGP Forms by ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify specific MGP isoforms (e.g., total MGP, ucMGP, dp-ucMGP) in biological samples like serum, plasma, or cell culture supernatants.
-
Principle:
-
Commercially available ELISA kits typically use a sandwich assay format. A capture antibody specific to an MGP epitope is coated onto a microplate. The sample is added, and MGP binds to the antibody. A second, detection antibody (often conjugated to an enzyme like HRP) that recognizes a different epitope on MGP is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of MGP in the sample.
-
-
General Protocol (refer to specific kit instructions):
-
Prepare standards and samples according to the kit manual.
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the MGP concentration in the samples by comparing their absorbance to the standard curve.
-
Conclusion and Future Directions
The evidence strongly implicates this compound as an active promoter of vascular calcification. Its mechanism of action is centered on the inhibition of vitamin K-dependent MGP carboxylation, which cripples the vessel's primary defense against mineralization. This leads to the dysregulation of powerful osteogenic signaling pathways, notably BMP-2, driving VSMCs toward an osteoblast-like phenotype. For researchers and drug development professionals, this understanding highlights several key points:
-
Biomarker Development: Circulating levels of inactive MGP (specifically dp-ucMGP) are a promising biomarker for identifying patients at high risk of VKA-induced vascular calcification.
-
Therapeutic Intervention: Supplementation with vitamin K2 (menaquinone) has shown potential in animal models to not only prevent but also regress vascular calcification by restoring MGP activity. This suggests a potential adjuvant therapy for patients requiring long-term VKA treatment.
-
Drug Development: The pathways downstream of MGP inactivation, such as the BMP-2 signaling cascade, represent potential targets for novel therapeutics aimed at mitigating the pro-calcific side effects of VKAs.
-
Clinical Consideration: The findings underscore the need for careful risk-benefit assessment when prescribing this compound, especially in patients with pre-existing risk factors for vascular calcification like chronic kidney disease or diabetes.
Future research should focus on large-scale clinical trials to validate the protective effects of vitamin K supplementation and to further elucidate the complex interplay between coagulation, calcification, and inflammation in the vasculature.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of Vitamin K-Dependent Proteins in Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound based anticoagulation is an underestimated factor in the pathogenesis of calciphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential Anticancer Properties of Phenprocoumon: A Technical Guide
Disclaimer: This document explores the potential anticancer properties of phenprocoumon, primarily by examining the established anticancer mechanisms of the closely related drug, warfarin, and the broader class of coumarin derivatives. Currently, there is a notable lack of direct preclinical and clinical research specifically investigating the anticancer effects of this compound. Therefore, the information presented herein is based on inference and extrapolation from studies on similar compounds and should be interpreted as a guide for future research rather than a definitive statement on the therapeutic efficacy of this compound in oncology.
Introduction to this compound
This compound is an orally available, long-acting anticoagulant derived from coumarin.[1] It is primarily prescribed for the prevention and treatment of thromboembolic disorders.[2] Its therapeutic effect is achieved through the inhibition of vitamin K epoxide reductase (VKOR), an enzyme essential for the synthesis of active vitamin K.[1] This, in turn, disrupts the gamma-carboxylation and activation of several clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1]
While the anticoagulant properties of this compound are well-established, emerging research into the anticancer activities of other vitamin K antagonists, particularly warfarin, has raised questions about the potential for this compound to exert similar effects. This guide will delve into the plausible anticancer mechanisms of this compound by examining the evidence from related compounds.
Potential Anticancer Mechanisms of Action
The anticancer potential of this compound can be inferred from two primary areas of research: the direct anticancer effects observed with warfarin, which shares a similar mechanism of action, and the broader anticancer activities of various coumarin derivatives.
Insights from Warfarin: Targeting Ferroptosis and the Gas6/Axl Pathway
Recent studies have illuminated two distinct anticancer mechanisms of warfarin that are independent of its anticoagulant effects. Given that this compound also inhibits VKOR, it is plausible that it could share these anticancer pathways.
2.1.1. Induction of Ferroptosis via VKORC1L1 Inhibition
A novel anticancer mechanism of warfarin involves the induction of ferroptosis, a form of iron-dependent programmed cell death.[3] Research has identified Vitamin K Epoxide Reductase Complex Subunit 1 Like 1 (VKORC1L1) as a potent inhibitor of ferroptosis. Warfarin, by inhibiting VKORC1L1, sensitizes cancer cells to ferroptotic cell death. Studies in human pancreatic cancer cells and mouse models have demonstrated that warfarin's reduction of VKORC1L1 activity leads to repressed tumor growth. Furthermore, the tumor suppressor protein p53 has been shown to be a direct transcriptional repressor of VKORC1L1, suggesting a link between p53 status and sensitivity to this therapeutic approach.
2.1.2. Inhibition of the Gas6/Axl Signaling Pathway
Warfarin has been shown to block the activation of the Axl receptor tyrosine kinase by inhibiting its ligand, Growth arrest-specific 6 (Gas6). Gas6 is a vitamin K-dependent protein, and its activation is crucial for its function. The Gas6/Axl signaling pathway is implicated in cancer progression, metastasis, and therapeutic resistance. By inhibiting the vitamin K-dependent activation of Gas6, warfarin can disrupt this pro-tumorigenic pathway. Notably, this inhibition of Gas6-mediated Axl activation occurs at warfarin concentrations below those required for anticoagulation. In preclinical models of pancreatic cancer, low-dose warfarin inhibited tumor cell migration, invasion, and proliferation while promoting apoptosis and increasing sensitivity to chemotherapy.
Broader Anticancer Activities of Coumarin Derivatives
This compound belongs to the coumarin class of compounds, many of which have demonstrated a wide range of anticancer activities in preclinical studies. These mechanisms are diverse and may also contribute to the potential anticancer profile of this compound.
2.2.1. Induction of Apoptosis
Numerous coumarin derivatives have been shown to induce apoptosis in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases, which are the executioners of apoptosis.
2.2.2. Cell Cycle Arrest
Coumarins have also been reported to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.
2.2.3. Anti-Angiogenesis and Anti-Metastasis
Some coumarin derivatives exhibit anti-angiogenic and anti-metastatic properties, which are critical for preventing tumor growth and spread.
Quantitative Data from Preclinical Studies on Warfarin and Other Coumarins
The following tables summarize quantitative data from in vitro and in vivo studies on warfarin and other coumarin derivatives, which may provide a reference for the potential potency of this compound.
Table 1: In Vitro Cytotoxicity of Warfarin and Coumarin Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Warfarin | Pancreatic Cancer Cells | Proliferation Assay | Not specified, but showed potent inhibition | |
| Furanocoumarins | Human Leukemia Cell Lines (HL-60, HL-60/MX1, HL-60/MX2) | Cytotoxicity Assay | Varies by derivative |
Table 2: In Vivo Antitumor Efficacy of Warfarin
| Compound | Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Warfarin | Mouse Model | Pancreatic Cancer | Low-dose warfarin | Strong repression of tumor growth | |
| Warfarin | Mouse Model | Pancreatic Cancer | Low-dose warfarin | Blocked progression and spread |
Experimental Protocols
Detailed experimental protocols for investigating the anticancer properties of a compound like this compound would involve a series of in vitro and in vivo assays. Below are generalized protocols for key experiments.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
4.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.1.3. Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a certain size, randomize the mice into treatment and control groups and administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: Continue treatment for a specified period, monitoring tumor volume and the general health of the mice. At the end of the study, excise the tumors and weigh them.
-
Histological and Molecular Analysis: Analyze tumor tissues for markers of proliferation, apoptosis, and the specific signaling pathways of interest.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
While direct evidence for the anticancer properties of this compound is currently lacking, the substantial preclinical data on warfarin and other coumarin derivatives provide a strong rationale for further investigation. The potential for this compound to induce ferroptosis and inhibit the Gas6/Axl signaling pathway, similar to warfarin, presents exciting new avenues for cancer research.
Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic and cytostatic effects of this compound across a panel of human cancer cell lines to determine its IC50 values.
-
Mechanistic studies: Investigating whether this compound induces apoptosis, ferroptosis, and/or cell cycle arrest, and its effects on the Gas6/Axl pathway in cancer cells.
-
In vivo studies: Assessing the antitumor efficacy and safety of this compound in various preclinical cancer models, such as cell line-derived xenografts and patient-derived xenografts.
Such research is crucial to determine if this compound, a long-established anticoagulant, could be repurposed as a novel anticancer agent.
References
- 1. Warfarin blocks Gas6-mediated Axl activation required for pancreatic cancer epithelial plasticity and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study Investigates the Possible Anti-Cancer Properties of Warfarin | Technology Networks [technologynetworks.com]
Phenprocoumon's Impact on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a long-acting oral anticoagulant, is a coumarin derivative that functions as a vitamin K antagonist.[1] Its primary clinical application is the prevention and treatment of thromboembolic disorders.[2][3] The mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][4] Emerging research has shed light on the potential of vitamin K antagonists, including this compound, to influence cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, with a focus on its impact on cell proliferation, the underlying signaling pathways, and detailed experimental protocols for investigation.
Introduction
The link between coagulation and cancer is well-established, with cancer patients often exhibiting a hypercoagulable state. Beyond its role in hemostasis, the vitamin K-dependent pathway has been implicated in various cellular processes, including cell growth and signaling. A key player in this context is the Growth Arrest-Specific 6 (GAS6) protein, a vitamin K-dependent ligand for the AXL receptor tyrosine kinase. The GAS6/AXL signaling pathway is a known driver of cancer progression, metastasis, and therapeutic resistance. As an inhibitor of the vitamin K-dependent carboxylation required for GAS6 activity, this compound presents a potential therapeutic avenue for targeting AXL-driven cancers. This guide will delve into the mechanisms and experimental validation of this compound's impact on cancer cell proliferation.
Mechanism of Action: Beyond Anticoagulation
This compound's established mechanism of action is the inhibition of Vitamin K Epoxide Reductase (VKOR). This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues in vitamin K-dependent proteins. By inhibiting VKOR, this compound leads to the circulation of under-carboxylated and inactive forms of these proteins.
In the context of cancer, this inhibition extends to GAS6. The proper function of GAS6 as a ligand for the AXL receptor is dependent on gamma-carboxylation. In its inactive, under-carboxylated state, GAS6 is unable to effectively bind to and activate the AXL receptor. This disruption of the GAS6/AXL signaling cascade is the putative mechanism by which this compound may exert its anti-proliferative effects on cancer cells.
The GAS6/AXL Signaling Pathway
The GAS6/AXL pathway plays a crucial role in cell survival, proliferation, migration, and resistance to therapy. Upon binding of carboxylated GAS6, the AXL receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that can include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways are central to the regulation of cell cycle progression and apoptosis.
dot
Quantitative Data on Anti-Proliferative Effects
Direct quantitative data on the anti-proliferative effects of this compound on specific cancer cell lines, such as IC50 values, are not extensively available in the current literature. However, studies on the closely related coumarin anticoagulant, warfarin, provide valuable insights. For instance, warfarin has been shown to reduce the proliferation of the H357 human oral squamous cell carcinoma cell line. Another study demonstrated that warfarin inhibits the transcriptional activity of the androgen receptor, a key driver of prostate cancer, suggesting an indirect anti-proliferative effect. Furthermore, various other coumarin derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Warfarin | H357 (Oral Squamous Carcinoma) | MTS Assay | Not explicitly stated, but significant reduction at 1µM and 5µM | |
| Coumarin | HSC-2 (Oral Squamous Carcinoma) | Not specified | Not specified, but inhibited proliferation |
Note: This table highlights the effects of related coumarins due to the limited direct data on this compound. Further research is required to establish specific IC50 values for this compound across various cancer cell lines.
Experimental Protocols
To investigate the impact of this compound on cancer cell proliferation, a series of in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.
Cell Proliferation (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Cell Cycle Analysis using Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
dot
Apoptosis Assay using Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis of the GAS6/AXL Pathway
This technique is used to detect and quantify specific proteins in the GAS6/AXL signaling cascade.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AXL, anti-phospho-AXL, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-GAS6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This compound, through its inhibition of vitamin K-dependent gamma-carboxylation, has a plausible mechanism for disrupting the pro-proliferative GAS6/AXL signaling pathway in cancer cells. While direct evidence of its anti-proliferative efficacy is still emerging, studies on related coumarins are promising. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the impact of this compound on cancer cell proliferation, cell cycle progression, apoptosis, and the underlying molecular pathways. Future research should focus on establishing specific IC50 values for this compound in a broad range of cancer cell lines, elucidating the detailed molecular consequences of GAS6/AXL pathway inhibition, and exploring the potential for synergistic effects with other anti-cancer agents. Such studies will be crucial in determining the potential of this compound as a repurposed or adjuvant therapy in oncology.
References
Phenprocoumon: An In-Depth Technical Guide to Chemical Stability and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a potent vitamin K antagonist, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders. Ensuring its chemical stability throughout its lifecycle—from manufacturing to patient administration—is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the chemical stability of this compound and its potential degradation products. Due to a lack of extensive publicly available forced degradation studies specifically for this compound, this guide combines known information about its metabolism with established principles of forced degradation studies for coumarin-based anticoagulants. This guide also outlines detailed, generalized experimental protocols for assessing the stability of this compound and identifying its degradation products, and presents a logical workflow for such an investigation.
Introduction to the Chemical Stability of this compound
This compound, chemically known as (RS)-4-hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one, is a derivative of 4-hydroxycoumarin.[1] The stability of this molecule is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Factors that can influence the stability of this compound include pH, temperature, light, and the presence of oxidizing agents.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.[2] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to predict its degradation pathways.
Known Degradation Pathways: Metabolism of this compound
While specific chemical degradation studies are not extensively reported, the metabolic pathways of this compound have been studied. The primary route of metabolism involves hydroxylation by cytochrome P450 enzymes in the liver, leading to the formation of various monohydroxylated metabolites.[3][4] These metabolites are generally considered inactive.
The main identified metabolites in human plasma and urine are:
-
6-hydroxythis compound
-
7-hydroxythis compound
-
4'-hydroxythis compound[3]
It is plausible that similar hydroxylated products could be formed under oxidative stress conditions in forced degradation studies.
Theoretical Forced Degradation Studies: Experimental Protocols
The following sections outline detailed, albeit generalized, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines for stability testing of pharmaceuticals.
Acid and Base Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis in acidic and basic conditions.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with purified water to the same final concentration.
-
-
Stress Conditions:
-
Incubate the acidic and basic solutions, along with the control, at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot of each solution.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Oxidative Degradation
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in section 3.1.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Prepare a control sample with purified water.
-
-
Stress Conditions:
-
Keep the solutions at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Analyze the samples by a stability-indicating HPLC method at each time point.
-
Quantify the parent drug and any degradation products.
-
Thermal Degradation
Objective: To evaluate the effect of high temperature on the stability of solid this compound.
Protocol:
-
Sample Preparation:
-
Place a known amount of solid this compound powder in a suitable container.
-
-
Stress Conditions:
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration (e.g., 1, 3, 7, and 14 days).
-
-
Sample Analysis:
-
At each time point, dissolve a portion of the stressed powder in a suitable solvent.
-
Analyze the resulting solution using a stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and identify any degradation products.
-
Photolytic Degradation
Objective: To determine the stability of this compound upon exposure to light.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 100 µg/mL in a suitable solvent) and place it in a transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Also, expose solid this compound powder to the same light conditions.
-
-
Stress Conditions:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
Analyze the solutions and the dissolved solid samples by a stability-indicating HPLC method.
-
Compare the results with the control samples to assess the extent of photodegradation.
-
Quantitative Data Presentation
Table 1: Hypothetical Results of Acid and Base Hydrolysis of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 2 | 98.5 | 0.8 | 0.7 |
| 8 | 92.1 | 4.5 | 3.4 | |
| 24 | 80.3 | 12.1 | 7.6 | |
| 0.1 M NaOH, 60°C | 2 | 95.2 | 2.8 | 2.0 |
| 8 | 85.6 | 8.9 | 5.5 | |
| 24 | 70.1 | 18.2 | 11.7 |
Table 2: Hypothetical Results of Oxidative, Thermal, and Photolytic Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product (%) |
| 3% H₂O₂, RT | 24 hours | 88.4 | 10.1 (e.g., a hydroxylated derivative) |
| 80°C (solid) | 14 days | 95.1 | 4.2 |
| Photolytic (solution) | ICH Q1B | 90.7 | 8.5 |
Visualization of Workflows and Pathways
General Workflow for Forced Degradation Studies
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
A Technical Guide to the Physicochemical Properties of Phenprocoumon for Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential physicochemical properties of phenprocoumon, a long-acting oral anticoagulant. Understanding these characteristics is fundamental for drug design, formulation development, and the optimization of therapeutic efficacy and safety. The information presented herein is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
This compound is a coumarin derivative that functions as a vitamin K antagonist.[1] It is a white to off-white crystalline powder and is used as a racemic mixture, although the S(-)-enantiomer is significantly more potent as an anticoagulant.[1]
Table 1: General and Chemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | (RS)-4-hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one | [1][2] |
| CAS Number | 435-97-2 | [1] |
| Chemical Formula | C₁₈H₁₆O₃ | |
| Molecular Weight | 280.32 g/mol | |
| Stereochemistry | Racemic |
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Source / Method |
| Melting Point | 177–181 °C | |
| 179.5 °C | ||
| 179-180 °C | ||
| Boiling Point | 419.5 °C at 760 mmHg | |
| pKa (Acidic) | 4.2 | |
| 5.67 (Strongest Acidic) | Chemaxon Predicted | |
| logP (Octanol/Water) | 3.62 | HANSCH,C ET AL. (1995) |
| 3.81 | ALOGPS Predicted | |
| 3.74 | Chemaxon Predicted | |
| Water Solubility | Practically insoluble | |
| 12.9 mg/L | ||
| Solubility in other solvents | Soluble in chloroform, ethanol, methanol, and aqueous alkali hydroxide solutions. Also soluble in DMSO (up to 56 mg/mL) and DMF (up to 30 mg/mL). |
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood coagulation factors.
The key steps in this pathway are:
-
Carboxylation: Vitamin K in its reduced form (hydroquinone, KH₂) acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which carboxylates glutamate residues on inactive coagulation factors (II, VII, IX, X) and anticoagulant proteins (C and S). This carboxylation is required for their biological activity.
-
Oxidation: During this process, reduced vitamin K (KH₂) is oxidized to vitamin K 2,3-epoxide (KO).
-
Reduction & Regeneration: VKOR reduces vitamin K epoxide (KO) back to vitamin K quinone (K) and subsequently to the active reduced form (KH₂), allowing the cycle to continue.
-
Inhibition: this compound competitively inhibits VKOR, preventing the regeneration of reduced vitamin K. This leads to a functional vitamin K deficiency, depleting the pool of active coagulation factors and thereby reducing the thrombogenicity of clots.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is critical for drug development. Standard methodologies for key parameters are outlined below.
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the dissociation constant.
-
Materials: Calibrated potentiometer/pH meter, magnetic stirrer, burette, 1 mM solution of this compound, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength).
-
Protocol:
-
Preparation: Prepare a 1 mM solution of this compound. To ensure complete dissolution, it may first be dissolved in a small amount of methanol or ethanol before dilution with water. Purge the solution with nitrogen to remove dissolved CO₂.
-
Acidification: Acidify approximately 20 mL of the sample solution to a pH of ~1.8-2.0 using 0.1 M HCl.
-
Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH at which 50% of the compound is ionized. Perform at least three titrations to ensure reproducibility.
-
This is the gold standard method for experimentally determining the partition coefficient (P) between n-octanol and water.
-
Materials: n-Octanol (pre-saturated with water), Water (pre-saturated with n-octanol), this compound, separatory funnel or vials, shaker, analytical instrument for quantification (e.g., HPLC-UV).
-
Protocol:
-
Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: Add equal volumes of the n-octanol and the aqueous this compound solution to a separatory funnel or vial.
-
Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. After shaking, centrifuge the mixture to achieve complete phase separation.
-
Quantification: Carefully separate the two phases. Measure the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Experimental Workflow: Cell-Based VKOR Inhibition Assay
To assess the potency of this compound or its analogues, a cell-based assay measuring the inhibition of VKOR is essential. This workflow leverages a reporter system in a controlled cellular environment.
-
Principle: The assay uses a reporter cell line (e.g., HEK293) engineered to express a vitamin K-dependent protein. The activity of VKOR is measured by its ability to support the carboxylation of this reporter protein, which can then be quantified.
-
Workflow Steps:
-
Cell Culture: Culture the engineered reporter cells (e.g., DGKO FIXgla-PC/HEK293) under standard conditions.
-
Compound Treatment: Seed the cells in multi-well plates. Treat the cells with varying concentrations of this compound (or test compounds) and a fixed, suboptimal concentration of vitamin K.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for protein expression, carboxylation, and inhibition to occur.
-
Reporter Quantification: Measure the amount of carboxylated reporter protein secreted into the cell culture medium. This is often done using an ELISA-based method that specifically detects the carboxylated form.
-
Data Analysis: Plot the percentage of VKOR activity (relative to untreated controls) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce VKOR activity by 50%.
-
References
Methodological & Application
In Vitro Assays for Vitamin K Epoxide Reductase (VKOR) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to measure the activity of Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle and the pharmacological target of anticoagulant drugs like warfarin.
Introduction
Vitamin K epoxide reductase (VKOR) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently to vitamin K hydroquinone (KH2). This KH2 is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which activates several blood coagulation factors. Inhibition of VKOR disrupts this cycle, leading to an anticoagulant effect. Therefore, robust in vitro assays for VKOR activity are indispensable for studying its mechanism, screening for novel inhibitors, and characterizing drug candidates.
This guide details the most common in vitro methods for assessing VKOR activity, including High-Performance Liquid Chromatography (HPLC)-based assays and fluorescence-based assays.
Key Concepts and Considerations
A crucial aspect of in vitro VKOR assays is the choice of reducing agent. Historically, dithiothreitol (DTT) has been widely used. However, DTT-driven assays often show a significantly lower sensitivity to inhibitors like warfarin compared to cell-based assays, with IC50 values in the micromolar range, which is much higher than the nanomolar therapeutic concentrations.[1][2] This discrepancy is attributed to DTT being a potent reducing agent that may not reflect the physiological redox state of VKOR.[3]
More recent studies have demonstrated that using glutathione (GSH) as the reducing agent in vitro results in warfarin IC50 values in the nanomolar range, which is more consistent with cellular and clinical observations.[1][4] Therefore, the use of GSH is recommended for more physiologically relevant in vitro studies of VKOR inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for human VKOR (hVKOR) from various in vitro studies. These values can vary depending on the specific assay conditions, enzyme source (e.g., microsomes, purified protein), and reducing agent used.
Table 1: Michaelis-Menten Constants (Km) for VKOR Substrates
| Substrate | Enzyme Source | Reducing Agent | Apparent Km (µM) | Reference(s) |
| Vitamin K1 2,3-epoxide | Human hepatic microsomes | DTT | 2.41 - 6.46 | |
| Vitamin K1 2,3-epoxide | Recombinant human VKORC1 | DTT | Not specified |
Table 2: Warfarin Inhibition Constants (IC50 and Ki)
| Enzyme Source | Reducing Agent | IC50 (nM) | Ki (nM) | Reference(s) |
| Microsomal hVKOR | DTT | ~650 (crude), ~2400 (with DTT) | - | |
| Microsomal hVKOR | GSH | ~130 (ER-enriched), 52 | - | |
| Purified TrVKORL | DTT | 3800 - 4700 | - | |
| Purified TrVKORL | GSH | 250 - 260 | - | |
| Recombinant hVKORC1 | DTT | Varies with substrate concentration | Dependent on assay conditions | |
| Cell-based assay (hVKORC1) | - | 24.7 | - |
Note: The Ki for warfarin in DTT-driven assays is dependent on the concentrations of both substrates (vitamin K epoxide and DTT).
Signaling and Experimental Workflow Diagrams
Vitamin K Cycle
Caption: The Vitamin K Cycle and the inhibitory action of Warfarin on VKOR.
General Workflow for an In Vitro VKOR Assay
Caption: A generalized experimental workflow for in vitro VKOR activity assays.
High-Throughput Screening (HTS) Cascade for VKOR Inhibitors
Caption: A logical workflow for a high-throughput screening campaign to identify VKOR inhibitors.
Experimental Protocols
Protocol 1: HPLC-Based VKOR Activity Assay
This protocol is adapted from methodologies that allow for the direct measurement of the conversion of vitamin K epoxide (KO) to vitamin K (K).
Materials and Reagents:
-
Enzyme Source: Microsomes from cells overexpressing VKOR or purified VKOR protein.
-
Substrate: Vitamin K1 2,3-epoxide (KO) stock solution (e.g., 5 mM in isopropanol).
-
Reducing Agent: Reduced Glutathione (GSH).
-
Reaction Buffer: 200 mM HEPES, pH 7.5, containing 150 mM KCl.
-
Quenching Solution: Isopropanol/hexane mixture (3:2 v/v).
-
Internal Standard: (Optional, for quantification) e.g., K125 in hexane.
-
Mobile Phase for HPLC: Methanol.
-
HPLC System: Reverse-phase C8 column.
Procedure:
-
Enzyme Preparation:
-
If using microsomes, dilute them to the desired final protein concentration in the reaction buffer.
-
If using purified protein, ensure it is in a suitable buffer, potentially containing detergents like DDM or LMNG to maintain solubility and activity.
-
-
Inhibitor Pre-incubation (Optional):
-
Pre-incubate the enzyme preparation with various concentrations of the test inhibitor (e.g., warfarin) for 30-60 minutes on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 500 µL.
-
Add the reaction buffer.
-
Add GSH to a final concentration of 40-80 mM.
-
Add the pre-incubated enzyme/inhibitor mix.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the KO substrate to a final concentration of 5-10 µM.
-
Incubate the reaction at 30°C for 1.5-2 hours. The incubation time should be within the linear range of the reaction.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 1 mL of the isopropanol/hexane quenching solution.
-
Vortex briefly and centrifuge to separate the phases.
-
Transfer the upper hexane phase to a new tube.
-
-
Sample Preparation for HPLC:
-
Evaporate the hexane extract to dryness under a stream of air or nitrogen.
-
Re-dissolve the dried residue in a small volume of methanol (e.g., 100 µL).
-
-
HPLC Analysis:
-
Inject the re-dissolved sample onto the HPLC system.
-
Use a reverse-phase C8 column with methanol as the mobile phase.
-
Monitor the elution of KO and K by UV absorbance (e.g., at 254 nm).
-
Quantify the amount of K produced by comparing the peak area to a standard curve or an internal standard.
-
Protocol 2: Fluorescence-Based VKOR Activity Assay
This protocol is a higher-throughput method that measures the production of vitamin K hydroquinone (KH2), which is fluorescent.
Materials and Reagents:
-
Enzyme Source: Purified VKOR or VKOR-like proteins.
-
Substrate: Vitamin K1 2,3-epoxide (KO) or Vitamin K1 quinone (K).
-
Reducing Agent: Reduced Glutathione (GSH).
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.6, containing 100 mM NaCl and a detergent (e.g., 0.1% LMNG).
-
Fluorescence Microplate Reader: Capable of excitation at ~250 nm and emission at ~430 nm.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare the purified enzyme in the reaction buffer.
-
If testing inhibitors, pre-incubate the enzyme with the compounds for 1 hour on ice.
-
-
Reaction Setup:
-
In a 96-well or 384-well black microplate, add the enzyme preparation (with or without inhibitor).
-
Add the substrate (KO at ~20 µM or K at ~50 µM final concentration).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding GSH to a final concentration of 40-50 mM.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~250 nm and an emission wavelength of ~430 nm. The reaction is typically followed for about 1 hour.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
The choice of an in vitro assay for VKOR activity depends on the specific research question. HPLC-based assays provide a direct and quantitative measure of substrate conversion and are considered a gold standard for detailed kinetic analysis. Fluorescence-based assays are more amenable to high-throughput screening of large compound libraries due to their simpler workflow and real-time measurement capabilities. For physiologically relevant inhibitor characterization, it is highly recommended to use GSH as the reducing agent in either assay format. The protocols and data provided herein serve as a comprehensive guide for establishing and conducting robust and reliable in vitro VKOR activity assays.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Coagulation Assays Using Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a widely used oral anticoagulant that functions as a vitamin K antagonist.[1][2] It effectively prevents and treats thromboembolic disorders by inhibiting the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][3] This leads to a reduction in thrombin generation and, consequently, a decreased propensity for clot formation.[1]
Cell-based coagulation assays, particularly the thrombin generation assay (TGA), offer a more holistic view of the coagulation process compared to traditional clotting time tests like the prothrombin time (PT) and activated partial thromboplastin time (aPTT). TGA measures the total amount of thrombin generated over time in response to a trigger, providing a more physiologically relevant assessment of the balance between procoagulant and anticoagulant forces in plasma. This makes TGA a valuable tool for monitoring the effects of anticoagulants like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based coagulation assays to evaluate the anticoagulant effects of this compound.
Signaling Pathway of this compound's Anticoagulant Effect
This compound exerts its anticoagulant effect by inhibiting the vitamin K cycle. Specifically, it targets the enzyme vitamin K epoxide reductase (VKOR), preventing the regeneration of active vitamin K. This disruption limits the gamma-carboxylation of vitamin K-dependent clotting factors, rendering them inactive.
Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle.
Experimental Workflow for a Cell-Based Coagulation Assay
The general workflow for a cell-based coagulation assay, such as a thrombin generation assay, involves several key steps from sample collection to data analysis.
Caption: General workflow for a cell-based coagulation assay.
Experimental Protocols
Thrombin Generation Assay (TGA) using Calibrated Automated Thrombogram (CAT)
This protocol is adapted for the analysis of platelet-poor plasma (PPP) from patients treated with this compound.
Materials:
-
Calibrated Automated Thrombogram (CAT) instrument or a microplate fluorometer with appropriate filters (excitation at ~390 nm, emission at ~460 nm)
-
96-well microplates (black, flat-bottom)
-
Platelet-poor plasma (PPP) from control and this compound-treated subjects
-
PPP Reagent (containing a low concentration of tissue factor, e.g., 5 pM, and phospholipids)
-
FluCa Kit (containing fluorogenic substrate and calcium chloride)
-
Thrombin Calibrator
-
Coagulation control plasmas (normal and abnormal)
Procedure:
-
Sample Preparation:
-
Collect whole blood into citrate tubes (3.2% or 3.8%).
-
Prepare PPP by centrifuging the blood at 2000-2500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (PPP), avoiding the buffy coat, and transfer to a clean polypropylene tube.
-
A second centrifugation step can be performed to ensure the plasma is platelet-poor.
-
Use fresh PPP or thaw frozen aliquots at 37°C for 5 minutes immediately before use.
-
-
Assay Setup:
-
Pipette 80 µL of PPP into the wells of the 96-well plate.
-
In separate wells, pipette 80 µL of Thrombin Calibrator.
-
Add 20 µL of PPP Reagent to each well containing plasma or calibrator.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Dispense 20 µL of the pre-warmed FluCa solution into each well to start the reaction.
-
Immediately place the plate in the fluorometer and start the measurement.
-
The fluorescence is read kinetically over a period of approximately 60 minutes.
-
-
Data Analysis:
-
The CAT software automatically calculates the thrombin generation curve and its parameters by comparing the fluorescence of the test samples to that of the thrombin calibrator.
-
Key parameters to analyze include:
-
Lag Time (min): Time to the start of thrombin generation.
-
Time to Peak (min): Time to reach the maximum thrombin concentration.
-
Peak Height (nM): The maximum thrombin concentration.
-
Endogenous Thrombin Potential (ETP) (nM*min): The total amount of thrombin generated.
-
Velocity Index (nM/min): The rate of thrombin generation.
-
-
Data Presentation
The following tables summarize the expected effects of this compound on thrombin generation parameters. The data is compiled from studies on patients treated with vitamin K antagonists.
Table 1: Effect of Therapeutic this compound Treatment (INR 2.0-3.0) on Thrombin Generation Parameters in Platelet-Poor Plasma
| Parameter | Control (Healthy Individuals) | This compound Treated (INR 2.0-3.0) |
| Endogenous Thrombin Potential (ETP) (nM*min) | ~1500 - 2000 | ~750 - 1000 (approx. 50% inhibition) |
| Peak Height (nM) | ~300 - 400 | Reduced |
| Lag Time (min) | ~2 - 4 | Prolonged |
| Time to Peak (min) | ~5 - 8 | Prolonged |
| Velocity Index (nM/min) | ~100 - 200 | Reduced |
Table 2: Thrombin Generation Inhibition at Different INR Levels in Patients on Vitamin K Antagonist Therapy
| International Normalized Ratio (INR) | Approximate Inhibition of Thrombin Generation (%) |
| < 2.0 | < 50% |
| 2.0 - 3.0 | ~50% |
| > 3.0 | ~80% |
Table 3: Median Thrombin Generation Parameters in Patients on Vitamin K Antagonists with and without Bleeding Complications
| Parameter | Non-Bleeding Patients (Median) | Bleeding Patients (Median) |
| ETP (nM*min) in whole blood | 256.2 | 182.5 |
| Peak Thrombin (nM) in whole blood | 39.1 | 23.9 |
Conclusion
Cell-based coagulation assays, particularly the thrombin generation assay, provide a sensitive and physiologically relevant method for assessing the anticoagulant effects of this compound. These assays can offer a more comprehensive understanding of an individual's coagulation status compared to traditional clotting tests. The detailed protocols and expected data presented in these application notes serve as a valuable resource for researchers and clinicians working with this compound and other vitamin K antagonists. Further studies correlating TGA parameters with clinical outcomes in this compound-treated patients are warranted to further establish the clinical utility of these assays.
References
Application Notes and Protocols for the Evaluation of Phenprocoumon in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a long-acting oral anticoagulant that functions as a vitamin K antagonist. By inhibiting the vitamin K epoxide reductase complex, it interferes with the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][2] This mechanism effectively reduces the blood's ability to clot and is utilized in the prevention and treatment of thromboembolic diseases.[1] Preclinical evaluation of this compound in relevant animal models of thrombosis is crucial for determining its efficacy and safety profile, including the therapeutic window and potential bleeding risks.
These application notes provide an overview of common animal models of thrombosis—ferric chloride-induced, laser-induced, and stenosis-induced thrombosis—and detailed protocols for their use in the evaluation of this compound.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors. Without this modification, these clotting factors cannot effectively bind calcium and participate in the coagulation cascade. The resulting decrease in functional clotting factors leads to a prolongation of clotting time and a reduction in thrombus formation.
This compound's mechanism of action.
Animal Models of Thrombosis
Several well-established animal models are utilized to induce thrombosis and evaluate the efficacy of anticoagulant therapies.[3][4] The choice of model often depends on the specific aspect of thrombosis being investigated (e.g., arterial vs. venous, role of platelets vs. coagulation cascade).
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This is a widely used and reproducible model for inducing arterial thrombosis. The topical application of ferric chloride to the adventitial surface of an artery causes oxidative injury to the vessel wall, leading to endothelial denudation and subsequent thrombus formation. The primary endpoint is typically the time to vessel occlusion.
Laser-Induced Thrombosis Model
This model allows for precise and localized injury to the vessel wall, inducing thrombus formation that can be visualized in real-time using intravital microscopy. The injury can be modulated to study different aspects of thrombus formation.
Stenosis-Induced Venous Thrombosis Model
This model mimics venous thrombosis often associated with stasis and hypercoagulability. A partial ligation or stenosis of a vein, typically the inferior vena cava (IVC), reduces blood flow and promotes the formation of a thrombus. The primary endpoint is often the weight of the resulting thrombus.
Experimental Protocols
The following are detailed protocols for each of the described animal models, adapted for the evaluation of this compound.
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
Objective: To evaluate the effect of this compound on the time to occlusive thrombus formation in a murine model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper discs (1-2 mm diameter)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Surgical instruments (forceps, scissors, vessel clamps)
Experimental Workflow:
Workflow for FeCl₃-induced thrombosis model.
Procedure:
-
Pre-treatment: Administer this compound or vehicle control to mice via oral gavage for 3-5 consecutive days to achieve a stable International Normalized Ratio (INR).
-
Anesthesia and Surgery: Anesthetize the mouse and place it in a supine position. Make a midline cervical incision and expose the common carotid artery.
-
Flow Probe Placement: Carefully place a Doppler flow probe around the carotid artery to measure blood flow.
-
Thrombosis Induction: Place a filter paper disc saturated with FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs (defined as cessation of blood flow for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).
-
Bleeding Time (Optional): At the end of the experiment, a tail bleeding time assay can be performed to assess the hemorrhagic risk associated with this compound treatment.
Protocol 2: Laser-Induced Cremaster Artery Thrombosis in Mice
Objective: To visualize and quantify the effect of this compound on platelet aggregation and fibrin formation in a microvascular thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle control
-
Anesthetic
-
Intravital microscope with a fluorescent light source and camera
-
Laser unit
-
Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin
-
Surgical instruments
Procedure:
-
Pre-treatment: Administer this compound or vehicle as described in Protocol 1.
-
Surgical Preparation: Anesthetize the mouse and exteriorize the cremaster muscle for microscopic observation.
-
Fluorescent Labeling: Administer fluorescently labeled antibodies intravenously to visualize platelets and fibrin.
-
Thrombosis Induction: Induce vascular injury by focusing a laser beam on the wall of a cremaster arteriole.
-
Image Acquisition: Record real-time images of thrombus formation, capturing both platelet accumulation and fibrin generation over a set period (e.g., 10-15 minutes).
-
Data Analysis: Quantify the fluorescence intensity of platelets and fibrin within the developing thrombus over time.
Protocol 3: Stenosis-Induced Inferior Vena Cava (IVC) Thrombosis in Rats
Objective: To determine the effect of this compound on the weight of thrombus formed in a rat model of venous thrombosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle control
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Needle or spacer of a defined diameter
Procedure:
-
Pre-treatment: Administer this compound or vehicle orally for 5-7 days to achieve a stable INR.
-
Surgical Procedure: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Stenosis Creation: Create a stenosis by ligating the IVC over a needle or spacer of a specific diameter, and then removing the needle to create a partial occlusion.
-
Closure and Recovery: Close the abdominal incision and allow the animal to recover.
-
Thrombus Harvesting: After a predetermined period (e.g., 48 hours), re-anesthetize the rat, expose the IVC, and carefully dissect and excise the thrombosed segment.
-
Thrombus Weight Measurement: Isolate the thrombus from the vessel and measure its wet weight.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound in the Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (min, Mean ± SEM) | Occlusion Rate (%) |
| Vehicle Control | - | 10 | 12.5 ± 1.8 | 100 |
| This compound | 0.5 | 10 | 25.3 ± 3.2 | 80 |
| This compound | 1.0 | 10 | 48.7 ± 5.1** | 50 |
| This compound | 2.0 | 10 | >60*** | 20 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Hypothetical Effect of this compound on Thrombus Composition in the Laser-Induced Thrombosis Model in Mice
| Treatment Group | Dose (mg/kg) | n | Platelet Fluorescence (Arbitrary Units, Mean ± SEM) | Fibrin Fluorescence (Arbitrary Units, Mean ± SEM) |
| Vehicle Control | - | 8 | 15,234 ± 1,876 | 9,876 ± 1,123 |
| This compound | 1.0 | 8 | 13,876 ± 1,543 | 4,567 ± 654** |
| *p<0.05, **p<0.01 vs. Vehicle Control |
Table 3: Hypothetical Efficacy of this compound in the Stenosis-Induced IVC Thrombosis Model in Rats
| Treatment Group | Dose (mg/kg) | n | Thrombus Weight (mg, Mean ± SEM) |
| Vehicle Control | - | 12 | 15.8 ± 2.1 |
| This compound | 0.25 | 12 | 9.2 ± 1.5 |
| This compound | 0.5 | 12 | 4.1 ± 0.8** |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 4: Hypothetical Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg) | n | Tail Bleeding Time (s, Mean ± SEM) |
| Vehicle Control | - | 10 | 185 ± 25 |
| This compound | 0.5 | 10 | 298 ± 42 |
| This compound | 1.0 | 10 | 456 ± 61** |
| This compound | 2.0 | 10 | >600*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Disclaimer: The quantitative data presented in the tables above are hypothetical and for illustrative purposes only. They are intended to demonstrate how data from these experiments would be presented and do not represent the results of actual studies.
Conclusion
The animal models of thrombosis described provide robust platforms for the preclinical evaluation of this compound. By carefully selecting the appropriate model and endpoints, researchers can gain valuable insights into the antithrombotic efficacy and potential bleeding risks of this vitamin K antagonist. The detailed protocols and data presentation formats provided in these application notes serve as a guide for designing and executing such studies.
References
Application Notes and Protocols for High-Throughput Screening of Novel VKOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K epoxide reductase (VKOR) is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide to its active, reduced form, vitamin K hydroquinone. This process is essential for the gamma-carboxylation of several blood coagulation factors. Inhibition of VKOR leads to a decrease in active coagulation factors, making it a key target for anticoagulant drugs like warfarin. The development of novel VKOR inhibitors with improved safety and efficacy profiles is an active area of research. High-throughput screening (HTS) provides a powerful platform for identifying new chemical entities that modulate VKOR activity from large compound libraries.
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize novel VKOR inhibitors. These methodologies cover cell-based, biochemical, and in silico approaches, offering a comprehensive guide for researchers in both academic and industrial settings.
The Vitamin K Cycle and VKOR's Role
The vitamin K cycle is a series of enzymatic reactions that occur primarily in the endoplasmic reticulum (ER).[1][2][3] It is essential for the post-translational modification of vitamin K-dependent proteins.[1]
Key steps in the Vitamin K Cycle:
-
Carboxylation: Gamma-glutamyl carboxylase (GGCX) catalyzes the carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (Gla). This reaction requires reduced vitamin K hydroquinone (KH2) as a cofactor, which is oxidized to vitamin K epoxide (KO) in the process.[1]
-
Reduction of Vitamin K Epoxide: VKORC1 (Vitamin K epoxide reductase complex subunit 1) reduces KO back to vitamin K quinone (K).
-
Reduction of Vitamin K Quinone: VKORC1 further reduces vitamin K quinone to the active vitamin K hydroquinone (KH2), completing the cycle.
Warfarin and other coumarin-based anticoagulants exert their effect by inhibiting VKORC1, thus disrupting the vitamin K cycle and reducing the production of functional coagulation factors.
High-Throughput Screening (HTS) Assays for VKOR Inhibitors
A variety of HTS assays can be employed to screen for novel VKOR inhibitors. The choice of assay depends on factors such as the desired throughput, cost, and the specific stage of the drug discovery process.
Cell-Based Assays
Cell-based assays are highly relevant as they measure the activity of VKOR in a more physiological context. A common approach involves the co-expression of VKORC1 and a vitamin K-dependent protein, such as coagulation Factor IX (FIX), in a suitable human cell line like HEK293T.
The activity of VKOR is indirectly measured by quantifying the amount of secreted, active FIX. Active FIX has undergone gamma-carboxylation, which is dependent on a functional vitamin K cycle. Inhibition of VKOR leads to a decrease in carboxylated FIX.
References
Application Note & Protocols: Utilizing Phenprocoumon for in vitro Studies of the Vitamin K Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of vitamin K-dependent proteins (VKDPs). This modification, known as gamma-glutamyl carboxylation, is vital for the biological activity of proteins involved in blood coagulation (e.g., Factors II, VII, IX, X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification.[1][2][3] The key enzyme in this cycle is the Vitamin K Epoxide Reductase (VKOR), which regenerates vitamin K from its epoxide form, allowing it to be reused as a cofactor by gamma-glutamyl carboxylase (GGCX).[4][5] Phenprocoumon, a 4-hydroxycoumarin derivative, is a potent anticoagulant that functions as a vitamin K antagonist by directly inhibiting VKOR. This inhibition depletes the reduced form of vitamin K, leading to the production of under-carboxylated, inactive VKDPs. Due to its specific mechanism of action, this compound serves as an invaluable tool for studying the vitamin K cycle in cell culture, enabling researchers to investigate VKOR function, screen for novel anticoagulants, and explore the cellular consequences of impaired gamma-carboxylation.
Mechanism of Action
This compound exerts its effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone, and subsequently to vitamin K hydroquinone (KH2). KH2 is the active cofactor required by GGCX to convert glutamate (Glu) residues on VKDPs to gamma-carboxyglutamate (Gla) residues. By blocking VKOR, this compound disrupts the recycling of vitamin K, leading to an accumulation of KO and a deficiency of KH2. This limits the gamma-carboxylation of VKDPs, impairing their function.
Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKOR.
Quantitative Data: In Vitro Efficacy of Vitamin K Antagonists
Cell-based assays are crucial for determining the potency of VKOR inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of different compounds. This compound is a potent inhibitor of VKOR, with efficacy comparable to other widely used anticoagulants.
| Compound | Target | IC50 | Notes | Reference(s) |
| This compound | Vitamin K | 1 µM | General antagonist activity. | |
| Acenocoumarol | VKOR | > | More potent than this compound in cell-based assays. | |
| Warfarin | VKOR | < | Less potent than this compound in cell-based assays. | |
| Fluindione | VKOR | < | Less potent than warfarin in cell-based assays. |
Note: The table reflects the relative efficacy as determined by cell-based VKOR inactivation studies. Absolute IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound Working Concentration (Dose-Response Curve)
Objective: To determine the optimal, non-toxic concentration range of this compound for use in cell culture experiments by establishing a dose-response curve for cell viability. This is analogous to an antibiotic "kill curve".
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Trypan Blue)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete growth medium. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO) to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: After 24 hours, carefully remove the existing medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include triplicate wells for each concentration.
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2). This duration should match the planned VKOR inhibition assay.
-
Assess Cell Viability: After the incubation period, assess cell viability using a standard method like an MTT assay.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (0 µM this compound), which represents 100% viability.
-
Plot cell viability (%) against the log of the this compound concentration.
-
Select the highest concentrations of this compound that show minimal cytotoxicity (e.g., >90% cell viability) for use in subsequent VKOR functional assays.
-
Protocol 2: Cell-Based Assay for VKOR Inhibition by this compound
Objective: To quantify the inhibitory effect of this compound on VKOR activity by measuring the carboxylation of a secreted reporter protein. This protocol is based on established methods using HEK293 cells engineered to express a reporter construct.
Materials:
-
HEK293 reporter cell line (e.g., stably expressing a Factor IX Gla-domain/Protein C chimera, ideally with endogenous VKORC1/VKORC1L1 knocked out).
-
Complete growth medium.
-
This compound stock solution.
-
Vitamin K 2,3-epoxide (KO) stock solution (e.g., 5 mM in ethanol).
-
24-well or 48-well tissue culture plates.
-
ELISA kit specific for the carboxylated reporter protein.
Caption: Experimental workflow for the cell-based VKOR inhibition assay.
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells in a 24-well plate at a density that allows them to reach ~80-90% confluency at the end of the experiment.
-
Cell Culture: Grow cells for 24 hours in complete medium.
-
Treatment: Prepare treatment media containing a constant concentration of Vitamin K epoxide (KO) (e.g., 5 µM) and a range of this compound concentrations (determined from Protocol 1). Include a positive control (KO only) and a negative control (vehicle only).
-
Medium Exchange: Carefully aspirate the growth medium and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for 48 hours at 37°C with 5% CO2 to allow for inhibition of VKOR and secretion of the reporter protein.
-
Sample Collection: After incubation, collect the cell culture medium from each well. If necessary, centrifuge the medium to pellet any detached cells and collect the supernatant. Samples can be stored at -80°C until analysis.
-
ELISA for Carboxylated Reporter: Quantify the amount of correctly carboxylated reporter protein in the collected supernatants using a specific sandwich ELISA, as previously described. The capture antibody should be specific for the reporter protein, and the detection antibody should be specific to the gamma-carboxyglutamic acid (Gla) residues.
-
Data Analysis:
-
Generate a standard curve using purified carboxylated reporter protein.
-
Calculate the concentration of carboxylated reporter for each this compound concentration.
-
Normalize the data, setting the VKOR activity in the absence of this compound (KO only) to 100%.
-
Plot the normalized VKOR activity (%) against the log of the this compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of VKOR activity.
-
References
- 1. Vitamin K - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LC-MS/MS Quantification of Phenprocoumon in Plasma
Introduction
Phenprocoumon is an oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders.[1][2] Therapeutic drug monitoring of this compound is crucial to ensure its efficacy and safety, as it has a narrow therapeutic index. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound in biological matrices such as plasma.[3][4] This document provides detailed application notes and protocols for the quantification of this compound in human plasma using LC-MS/MS, intended for researchers, scientists, and drug development professionals. Both enantioselective and non-enantioselective methods are discussed.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for this compound quantification in plasma.
Table 1: Enantioselective LC-MS/MS Method Performance
| Parameter | (R)-Phenprocoumon | (S)-Phenprocoumon | Reference |
| Linearity Range | 62.5 - 1000 ng/mL | 62.5 - 1000 ng/mL | [1] |
| Correlation Coefficient (r) | 0.988 - 0.999 | 0.989 - 0.999 | |
| Limit of Detection (LOD) | 12.5 ng/mL | 12.5 ng/mL | |
| Internal Standard | Warfarin | Warfarin |
Table 2: Non-Enantioselective LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/L (1 ng/mL) | |
| Correlation Coefficient (r²) | ≥ 0.995 | |
| Extraction Efficiency | > 89% | |
| Within-run Accuracy | ± 1% to 7% | |
| Within-run Precision (CV) | < 9% | |
| Internal Standard | p-Chlorowarfarin |
Experimental Protocols
Protocol 1: Enantioselective Quantification of this compound in Human Plasma
This protocol is based on an enantioselective LC-MS/MS method for the simultaneous quantification of (R)- and (S)-phenprocoumon.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., warfarin in methanol).
-
Add 100 µL of a suitable buffer solution (e.g., ammonium acetate). To overcome recovery loss in hemolyzed plasma samples, oxalic acid solution can be added.
-
Add 5 mL of an extraction solvent mixture (e.g., Chlorobutane:MTBE).
-
Vortex the mixture for an appropriate time (e.g., 1 minute).
-
Centrifuge the samples to separate the aqueous and organic layers (e.g., 5 minutes at 9500 g).
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 50°C).
-
Reconstitute the dried residue in 400 µL of the mobile phase (e.g., Acetonitrile:Water 50:50 v/v) and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: Agilent Technologies 1100 or equivalent.
-
Column: Chira-Grom-2 column or Astec Chirobiotic-V (100 mm x 4.6 mm, 5µm).
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and formic acid. Alternatively, a mixture of ammonium formate with adjusted pH and methanol can be used.
-
Flow Rate: 0.650 mL/min.
-
Column Temperature: 10°C.
-
Injection Volume: Appropriate for the system (e.g., 10-20 µL).
3. Mass Spectrometry
-
Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., AB Sciex API 3000).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: To be determined by infusing standard solutions of this compound and the internal standard.
Protocol 2: Non-Enantioselective Quantification of this compound in Human Plasma
This protocol is based on a rapid and sensitive method for the quantification of total this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
To a plasma sample, add the internal standard (p-chlorowarfarin).
-
Condition an Oasis MCX solid-phase extraction cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute this compound and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
2. Liquid Chromatography
-
HPLC System: A standard HPLC system.
-
Column: Symmetry C18 column or equivalent.
-
Mobile Phase: Acetonitrile-1 g/L formic acid (75:25 by volume).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: Appropriate for the system.
3. Mass Spectrometry
-
Mass Spectrometer: Ion trap or triple-quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection Mode: Tandem mass spectrometry (MS/MS).
-
Data Analysis: Quantify this compound using the ratio of the peak area of the analyte to that of the internal standard.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Caption: Chemical structures of this compound and a common internal standard.
References
- 1. Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 4. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Phenprocoumon Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within a cellular environment.[1][2] This method relies on the principle that a protein, when bound to a ligand, exhibits increased thermal stability.[1] Phenprocoumon is an anticoagulant drug that functions as a vitamin K antagonist. Its primary target is the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein in the endoplasmic reticulum.[3][4] By inhibiting VKORC1, this compound blocks the vitamin K cycle, which is essential for the synthesis of several blood coagulation factors.
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with VKORC1. While direct experimental data for this compound using CETSA is not publicly available, this document outlines a comprehensive, adaptable protocol for such an investigation, including methodologies for working with membrane proteins.
Signaling Pathway of this compound
This compound exerts its anticoagulant effect by inhibiting Vitamin K epoxide reductase (VKORC1). This enzyme is a critical component of the vitamin K cycle. Vitamin K is a cofactor for the gamma-glutamyl carboxylase, which catalyzes the post-translational modification of vitamin K-dependent coagulation factors (II, VII, IX, and X). This carboxylation is essential for their biological activity. During this process, vitamin K is oxidized to vitamin K epoxide. VKORC1 reduces vitamin K epoxide back to its active form, thus perpetuating the cycle. By inhibiting VKORC1, this compound leads to a depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional coagulation factors and inhibiting the coagulation cascade.
Experimental Workflow for CETSA
The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining. Ligand binding stabilizes the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the unbound state.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions, especially for a membrane protein like VKORC1.
Cell Culture and Compound Treatment
-
Cell Line: Select a cell line that endogenously expresses VKORC1 at a detectable level (e.g., Huh7, HepG2).
-
Culture: Culture cells to 70-80% confluency in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. A vehicle control (DMSO) should be run in parallel.
-
Treatment: Treat cells with this compound or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target engagement.
CETSA Melt Curve (to determine the optimal temperature)
-
Objective: To identify the temperature at which the difference in soluble VKORC1 between the vehicle- and this compound-treated samples is maximal.
-
Procedure:
-
Harvest and wash the treated cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.
-
Proceed to the cell lysis step.
-
Isothermal Dose-Response (ITDR) CETSA (to determine potency)
-
Objective: To determine the concentration-dependent thermal stabilization of VKORC1 by this compound.
-
Procedure:
-
Treat cells with a range of this compound concentrations.
-
Harvest and wash the cells as described above.
-
Heat all samples at the optimal temperature determined from the melt curve experiment for 3 minutes.
-
Proceed to the cell lysis step.
-
Cell Lysis and Protein Quantification (Optimized for Membrane Proteins)
-
Lysis: After the heat challenge, lyse the cells by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.5-1% NP-40 or Triton X-100) and protease inhibitors. The detergent is crucial for solubilizing membrane proteins like VKORC1. Incubate on ice for 30 minutes with intermittent vortexing.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification:
-
Determine the total protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize all samples to the same total protein concentration.
-
Analyze the amount of soluble VKORC1 using a specific and sensitive detection method, such as:
-
Western Blotting: Use a validated primary antibody against VKORC1. A loading control (e.g., GAPDH or a protein not expected to be affected by the treatment) should also be probed.
-
ELISA: A quantitative immunoassay can provide higher throughput.
-
Mass Spectrometry: For a proteome-wide analysis of thermal stability changes.
-
-
Data Presentation
Disclaimer: The following tables present illustrative data, as no public CETSA data for this compound is available. The values are hypothetical and intended to demonstrate how experimental results would be presented.
Table 1: Illustrative CETSA Melt Curve Data for VKORC1
| Temperature (°C) | Soluble VKORC1 (Vehicle) - Relative to 40°C | Soluble VKORC1 (10 µM this compound) - Relative to 40°C |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.70 | 0.92 |
| 55 | 0.50 | 0.85 |
| 58 | 0.30 | 0.70 |
| 61 | 0.15 | 0.50 |
| 64 | 0.05 | 0.30 |
| 67 | 0.01 | 0.10 |
| 70 | 0.00 | 0.05 |
Table 2: Illustrative Isothermal Dose-Response (ITDR) CETSA Data for VKORC1 at 58°C
| This compound Conc. (µM) | Soluble VKORC1 - Relative to Vehicle |
| 0 (Vehicle) | 1.00 |
| 0.01 | 1.15 |
| 0.1 | 1.40 |
| 1 | 1.95 |
| 10 | 2.33 |
| 100 | 2.40 |
Data Analysis and Interpretation
-
Melt Curve Analysis: Plot the relative amount of soluble VKORC1 against temperature for both vehicle- and this compound-treated samples. The curve for the this compound-treated sample should be shifted to the right, indicating thermal stabilization. The optimal temperature for the ITDR experiment is typically where the largest difference between the two curves is observed.
-
ITDR Analysis: Plot the relative amount of soluble VKORC1 at the chosen temperature against the logarithm of the this compound concentration. This will generate a dose-response curve from which the EC50 (the concentration of compound that gives half-maximal thermal stabilization) can be calculated. This EC50 value is a measure of the compound's potency in engaging its target in a cellular context.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of small molecules like this compound with their intracellular targets. By following the detailed protocols outlined in these application notes, researchers can robustly assess the interaction between this compound and VKORC1 in a physiologically relevant setting. While the provided quantitative data is illustrative, the described methodology offers a solid framework for conducting such experiments and generating crucial data for drug development and research. The adaptation of the lysis protocol for membrane proteins is a critical step for successfully applying CETSA to targets like VKORC1.
References
Application Notes and Protocols: Inducing and Measuring Anticoagulation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of anticoagulation in laboratory animals, primarily mice and rats, is a cornerstone of preclinical research for developing and evaluating novel antithrombotic therapies. These models are indispensable for understanding the mechanisms of hemostasis, determining the efficacy and safety of new anticoagulant drugs, and exploring the pathophysiology of thrombotic diseases. Accurate and reproducible methods for inducing a controlled anticoagulant state and subsequently measuring its effects are critical for generating reliable data. These application notes provide detailed protocols for the use of common anticoagulants, such as warfarin and heparin, and standardized methods for assessing their impact on coagulation parameters in rodents.
Mechanisms of Common Anticoagulants
Understanding the mechanism of action is key to selecting the appropriate anticoagulant and monitoring its effects.
-
Warfarin: A Vitamin K antagonist (VKA), warfarin inhibits the enzyme Vitamin K epoxide reductase.[1] This action interferes with the gamma-carboxylation of Vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, thereby reducing their synthesis and activity.[1][2] Its effect is measured primarily by the Prothrombin Time (PT) test.[3]
-
Heparin (Unfractionated - UFH): Heparin acts indirectly by binding to and potentiating the activity of antithrombin (AT), a natural anticoagulant.[4] The heparin-AT complex is a potent inhibitor of thrombin (Factor IIa) and Factor Xa, and to a lesser extent, other proteases in the coagulation cascade. The effect of UFH is typically monitored using the activated Partial Thromboplastin Time (aPTT) test.
Protocols for Inducing Anticoagulation
The administration route and dosage must be carefully selected based on the experimental goals, the animal species, and the chosen anticoagulant.
Table 1: Anticoagulant Dosing Regimens for Rodents
| Anticoagulant | Species | Route of Administration | Dosage | Notes & References |
| Warfarin | Mouse | Oral (in drinking water) | 2 mg/kg/day | Assumes average water consumption. Prepare fresh solution daily. |
| Mouse | Oral (in food) | 0.03 - 3 mg/g of food | Dose- and time-dependent effects. High doses can induce cardiovascular damage. | |
| Mouse | Subcutaneous Injection | 1, 5, or 50 mg/kg (single dose) | Allows for precise dosing and timing of effect. | |
| Rat | Oral (in food/bait) | 1 mg/kg/day for 5 days | Effective for inducing a consistent anticoagulant state. | |
| Heparin (UFH) | Rat | Oral Gavage | 7.5 mg/kg (single dose) | Can reduce thrombosis by 50% in some models. |
| Rat | Oral Gavage | 1 mg/kg every 48 hours | For longer-term studies requiring repeated dosing. | |
| Rat | Intravenous (IV) Bolus | 70 - 200 IU/kg | For acute experiments requiring rapid onset of anticoagulation. | |
| Rat | IV Bolus + Infusion | 70 units/kg bolus, then 400 units/kg/24h infusion | To maintain a steady level of anticoagulation. |
Experimental Protocol 1: Warfarin Administration in Drinking Water (Mouse)
-
Preparation: Dissolve a 5 mg warfarin sodium tablet in 375 mL of tap water. This creates a solution where a 40g mouse consuming an average of 6 mL of water per day will receive approximately 2 mg/kg/day.
-
Administration: Replace the regular drinking water in the mouse cages with the warfarin solution. Ensure fresh solution is provided daily.
-
Monitoring: Begin monitoring coagulation parameters (PT/INR) after 24-30 hours to confirm the anticoagulant effect. INR values in the therapeutic range (2.0-3.0) are often targeted.
-
Animal Welfare: Monitor animals daily for signs of bleeding (e.g., lethargy, pale gums, hematuria) or distress.
Experimental Protocol 2: Heparin Administration by Intravenous Injection (Rat)
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. For IV administration, the lateral tail vein or saphenous vein is commonly used.
-
Agent Preparation: Dilute Heparin Sodium Injection to the desired concentration (e.g., 200 IU/mL) with sterile saline.
-
Administration: Inject the calculated volume of heparin solution as a bolus into the chosen vein. For a 200 IU/kg dose in a 300g rat, this would be 60 IU.
-
Timing: The anticoagulant effect is immediate. Blood sampling for aPTT measurement can be performed minutes after injection. In thrombosis models, heparin is often administered 5 minutes before inducing injury.
Protocols for Measuring Anticoagulation
A combination of in vivo and in vitro assays provides a comprehensive assessment of the hemostatic system.
Table 2: Reference Coagulation Parameters in Mice
| Parameter | Abbreviation | Typical Reference Range (C57BL/6) | Pathway Measured |
| Prothrombin Time | PT | 9 - 17 seconds | Extrinsic & Common |
| Activated Partial Thromboplastin Time | aPTT | 20 - 35 seconds | Intrinsic & Common |
| Note: These values are highly dependent on the mouse strain, sex, and the specific coagulometer and reagents used. Establishing baseline reference ranges within your own laboratory is crucial. |
Experimental Protocol 3: Blood Collection for Coagulation Assays
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
3.2% buffered sodium citrate solution
-
Syringes and appropriate gauge needles (e.g., 25-26G)
-
-
Preparation: Pre-load the microcentrifuge tubes with 3.2% sodium citrate to achieve a final ratio of 1 part citrate to 9 parts blood. For a 200 µL blood sample, use 22.2 µL of citrate.
-
Collection:
-
Anesthetize the animal according to an approved protocol.
-
Perform blood collection via a suitable method, such as cardiac puncture (terminal procedure) or from the saphenous vein (survival procedure).
-
Dispense the blood immediately into the prepared citrate tube.
-
-
Processing:
-
Gently invert the tube 5-10 times to ensure thorough mixing of blood and anticoagulant. Do not shake.
-
Centrifuge the sample at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (platelet-poor plasma) and transfer to a new, clean tube.
-
Plasma can be tested immediately or stored at -80°C for later analysis.
-
Experimental Protocol 4: Measurement of PT and aPTT
-
Instrumentation: Use a qualified veterinary coagulometer (e.g., VetScan VSpro or a semi-automated coagulometer).
-
Sample Preparation: Thaw frozen plasma samples in a 37°C water bath for 5-10 minutes immediately before analysis.
-
PT Assay:
-
Pre-warm the plasma sample and the PT reagent (containing thromboplastin) to 37°C.
-
Pipette the required volume of plasma (typically 25-50 µL) into the analysis cuvette.
-
Add the PT reagent to initiate the reaction. The coagulometer will automatically detect clot formation and record the time in seconds.
-
-
aPTT Assay:
-
Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C.
-
Pipette the plasma and aPTT reagent into the analysis cuvette and incubate for the manufacturer-specified time (e.g., 3-5 minutes) to activate the intrinsic pathway.
-
Add calcium chloride (CaCl2) solution to initiate clot formation. The coagulometer will record the clotting time in seconds.
-
Experimental Protocol 5: Mouse Tail Clip Bleeding Assay (In Vivo)
-
Animal Preparation:
-
Anesthetize the mouse according to an approved protocol and place it on a warming pad to maintain body temperature (37°C).
-
If testing a therapeutic agent, administer it intravenously via the tail vein 5 minutes before the procedure.
-
-
Procedure:
-
Immerse the mouse's tail in a 15 mL conical tube containing 0.9% saline pre-warmed to 37°C.
-
Using a sharp scalpel, amputate a 3 mm segment from the distal end of the tail.
-
Immediately return the tail to the pre-warmed saline and start a timer.
-
-
Measurement:
-
Bleeding Time: Record the time until bleeding ceases for a continuous period of at least 30 seconds. The observation period is typically capped at 30 minutes. If re-bleeding occurs, the sum of all bleeding times is used.
-
Blood Loss (Gravimetric): After the observation period, remove the tube, centrifuge to pellet the red blood cells, remove the saline, and weigh the remaining blood.
-
-
Post-Procedure Care: After the assay, cauterize the tail tip with silver nitrate or apply pressure to ensure hemostasis. Provide appropriate analgesia as per IACUC guidelines.
References
Troubleshooting & Optimization
Phenprocoumon in Cell Culture: A Technical Guide to Stability and Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing phenprocoumon in in vitro cell culture experiments. Addressing the critical aspect of compound stability, this resource offers troubleshooting advice, frequently asked questions, and standardized protocols to ensure the reliability and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a prepared stock solution?
While specific stability data for this compound in various cell culture media is not extensively published, stock solutions are typically prepared in solvents like DMSO and can be stored at -20°C or -80°C. Under these conditions, the compound is generally stable for extended periods. However, it is crucial to minimize freeze-thaw cycles. For optimal results, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q2: What is the expected half-life of this compound in my cell culture medium?
The in vivo half-life of this compound is notably long, approximately 160 hours, primarily due to its high binding affinity to plasma proteins like albumin (around 99%) and subsequent metabolic recycling.[1][2] This extended half-life in the body should not be directly extrapolated to in vitro conditions. In cell culture media, which lacks these specific plasma proteins and metabolic pathways, the stability of this compound may be significantly different and is influenced by factors such as media composition, pH, temperature, and exposure to light. It is therefore highly recommended to determine the stability of this compound in your specific cell culture medium and experimental conditions.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound in cell culture can vary widely depending on the cell type, the specific biological question being investigated, and the duration of the experiment. It is advisable to perform a dose-response study to determine the optimal concentration for your experimental setup.
Q4: Can I assume this compound is stable in my media throughout my multi-day experiment?
Given the lack of specific stability data in cell culture media, it is not advisable to assume its stability over several days without empirical validation. Degradation of the compound could lead to a decrease in its effective concentration, potentially impacting the interpretation of your results. For long-term experiments, it is recommended to either replenish the media with freshly diluted this compound at regular intervals or to conduct a stability study to understand its degradation kinetics under your specific conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound: The compound may not be stable under your experimental conditions (e.g., prolonged incubation, exposure to light). | - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). - Prepare fresh this compound-containing media for each experiment. - For long-term experiments, consider replenishing the media at regular intervals. |
| Inaccurate concentration: Errors in preparing the stock solution or dilutions. | - Verify the calculations for your stock solution and dilutions. - Have the concentration of your stock solution analytically confirmed. | |
| Vehicle (e.g., DMSO) toxicity: The concentration of the solvent used to dissolve this compound may be toxic to the cells. | - Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO). - Run a vehicle-only control to assess its effect on your cells.[3] | |
| High variability between replicate wells or experiments. | Uneven distribution of this compound in media: Inadequate mixing of the compound when preparing the culture media. | - Ensure thorough mixing of the this compound stock solution into the culture medium before adding it to the cells. |
| Pipetting errors: Inaccurate dispensing of this compound solution or cell suspension. | - Calibrate your pipettes regularly. - Use proper pipetting techniques to ensure accuracy and consistency. | |
| No observable effect of this compound. | Compound inactivity: The this compound may have degraded or was not properly dissolved. | - Confirm the purity and identity of your this compound. - Ensure the compound is fully dissolved in the stock solvent before diluting it into the culture medium. |
| Cellular resistance: The cell line you are using may be resistant to the effects of this compound. | - Consider using a different cell line that is known to be sensitive to vitamin K antagonists. - Increase the concentration range in your dose-response experiments. | |
| Insufficient incubation time: The duration of the experiment may not be long enough to observe a biological effect. | - Conduct a time-course experiment to determine the optimal incubation time. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Appropriate organic solvent (e.g., acetonitrile, methanol) for sample extraction and mobile phase
-
Analytical standards of this compound
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration.
-
Dilute the stock solution into the cell culture medium (both with and without serum, if applicable) to the final desired experimental concentration.
-
-
Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile tubes or wells.
-
Place the samples in a 37°C incubator with 5% CO₂.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The initial time point (T=0) will serve as the baseline concentration.
-
-
Sample Preparation for Analysis:
-
At each time point, transfer an aliquot of the medium to a clean tube.
-
Perform a protein precipitation/extraction step if serum is present. This can be achieved by adding a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile), vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a new tube for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method for this compound quantification. Several methods have been published for the analysis of this compound in biological matrices, which can be adapted for cell culture media.[4][5]
-
Create a calibration curve using the this compound analytical standards to quantify the concentration in your samples.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the degradation rate and, if applicable, the half-life of this compound in the medium.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting this compound stability.
References
- 1. vardgivare.regionostergotland.se [vardgivare.regionostergotland.se]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A rapid method for the quantification of the enantiomers of Warfarin, this compound and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound, an anticoagulant, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent INR Measurements in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in in vitro International Normalized Ratio (INR) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vitro INR measurements?
A1: Inconsistent INR results can stem from three main areas: pre-analytical variables, analytical factors, and post-analytical errors. Pre-analytical issues are the most common source of laboratory errors and include patient-related factors, improper sample collection and handling.[1][2] Analytical factors involve the reagents and instruments used for testing.[3][4][5] Post-analytical errors can occur during data transcription and interpretation.
Q2: How much INR variation can be expected when using different thromboplastin reagents?
A2: The choice of thromboplastin reagent can introduce statistically and clinically significant differences in INR results. Studies have shown that even with high correlation coefficients (>0.9) between reagents, the INR values for the same sample can differ significantly. For instance, in one study, 20% of plasma samples within the therapeutic range with one reagent were outside this range with another. This variability underscores the importance of consistency in reagent use for longitudinal studies.
Q3: Can the instrument used for INR measurement affect the results?
A3: Yes, different coagulation instruments can yield varying prothrombin time (PT) results, which in turn affects the calculated INR. Systematic differences between instruments have been observed, although the prothrombin times are often linearly correlated. It is crucial to use instrument-specific International Sensitivity Index (ISI) values for accurate INR calculation. Instrument recalibration can also lead to significant changes in INR results.
Q4: What is a "lupus anticoagulant" and how can it affect INR measurements?
A4: A lupus anticoagulant (LA) is an antibody that interferes with in vitro phospholipid-dependent coagulation tests, potentially leading to a misleadingly elevated INR. These antibodies bind to phospholipids in the test system, prolonging the clotting time. This can result in a falsely high INR that does not accurately reflect the patient's anticoagulation status, potentially leading to inappropriate dosage adjustments.
Q5: How can heparin contamination lead to inaccurate INR results?
A5: Heparin can falsely elevate INR results, particularly with certain thromboplastin reagents that are sensitive to its effects. The degree of INR prolongation depends on the heparin concentration and the specific reagent formulation. Some reagents are resistant to therapeutic levels of heparin, while others are sensitive to even low concentrations.
Troubleshooting Guides
Guide 1: Investigating Falsely Elevated INR Results
If you are observing unexpectedly high INR values, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpectedly high INR results.
Guide 2: Investigating Falsely Low INR Results
For unexpectedly low INR values, consider the following steps:
Caption: Troubleshooting workflow for unexpectedly low INR results.
Data Presentation
Table 1: Impact of Different Thromboplastin Reagents on INR Measurement
| Study/Reagent Combination | Mean INR Difference | Limits of Agreement | Key Finding |
| Neoptimal vs. Neoplastine CI plus | -0.01 | -1.16 to 0.96 | Reagents can be used interchangeably. |
| Neoptimal vs. Innovin | -0.28 | -2.16 to 1.6 | Wider agreement limits, especially for INR > 4.5; not interchangeable. |
| C-Plus and RecombiPlasTin vs. Innovin | Statistically Significant (P < .0001) | Not Specified | INRs were significantly higher with C-Plus and RecombiPlasTin. |
Table 2: Influence of Pre-analytical Variables on INR
| Variable | Effect on INR | Recommendation |
| Underfilled Collection Tube | Falsely elevated | Ensure proper 9:1 blood-to-anticoagulant ratio. |
| Hemolysis | Can shorten APTT, suggests in vitro clotting affecting all coagulation tests | Avoid by using appropriate needle gauge and gentle handling. |
| Lipemia | Interferes with optical density measurements | Patient should be fasting; avoid fatty foods before venipuncture. |
| Prolonged Tourniquet Application (>1 min) | Hemoconcentration, can alter results | Apply tourniquet for the shortest time possible. |
| High Hematocrit (>55%) | Falsely prolonged clotting times due to excess citrate relative to plasma | Adjust citrate volume in the collection tube. |
Experimental Protocols
Protocol 1: Evaluation of a New Thromboplastin Reagent Lot
Objective: To validate the performance of a new lot of thromboplastin reagent against the current, in-use lot.
Methodology:
-
Sample Selection: Collect a minimum of 20 plasma samples from subjects with a wide range of INR values (e.g., normal, and on anticoagulant therapy).
-
Preparation: Process blood samples to obtain platelet-poor plasma according to CLSI guidelines.
-
Testing:
-
Perform INR testing on all samples in duplicate using both the new and current lots of thromboplastin reagent on the same coagulation analyzer.
-
Ensure the instrument is properly calibrated for each reagent lot, using the manufacturer-provided ISI.
-
-
Data Analysis:
-
Calculate the mean INR for each sample for both reagent lots.
-
Perform a regression analysis (e.g., Passing-Bablok) to compare the results.
-
Calculate the bias between the two lots. The difference should not be clinically significant.
-
Protocol 2: Performing a Mixing Study to Investigate a Prolonged INR
Objective: To differentiate between a factor deficiency and the presence of an inhibitor (such as a lupus anticoagulant) as the cause of a prolonged INR.
Methodology:
-
Sample Preparation:
-
Patient Plasma: Platelet-poor plasma from the subject with the unexplained prolonged INR.
-
Normal Pooled Plasma (NPP): A pool of plasma from at least 20 healthy, normal donors.
-
-
Procedure:
-
Perform a baseline PT/INR on the patient's plasma and the NPP.
-
Create a 1:1 mix of patient plasma and NPP.
-
Immediately perform a PT/INR on the 1:1 mix.
-
Incubate the 1:1 mix at 37°C for 1-2 hours and repeat the PT/INR.
-
-
Interpretation:
-
Correction: If the INR of the 1:1 mix corrects to within the normal range, a factor deficiency is likely.
-
No Correction: If the INR of the 1:1 mix remains prolonged, the presence of an immediate-acting inhibitor (like some lupus anticoagulants) is suggested.
-
Correction then Prolongation: If the immediate mix corrects but the incubated mix is prolonged, a time- and temperature-dependent inhibitor (like a Factor VIII inhibitor) may be present.
-
Caption: Logical flow of a mixing study for investigating prolonged INR.
References
- 1. Use of different thromboplastin reagents causes greater variability in international normalized ratio results than prolonged room temperature storage of specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H47 | One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test [clsi.org]
- 4. Coagulation mixing studies: Utility, algorithmic strategies and limitations for lupus anticoagulant testing or follow up of abnormal coagulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. timsapi.lab.ccf.org [timsapi.lab.ccf.org]
Technical Support Center: Managing Phenprocoumon Dose-Response Variability in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenprocoumon in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cellular context?
This compound is a long-acting oral anticoagulant derived from coumarin.[1] Its primary mechanism of action is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1) enzyme.[1] This enzyme is crucial for the vitamin K cycle, which is essential for the gamma-carboxylation and activation of several blood coagulation factors. By inhibiting VKORC1, this compound depletes the reduced form of vitamin K, leading to the production of inactive clotting factors and thus exerting its anticoagulant effect.[1]
Q2: Which cell lines are suitable for studying this compound's effects?
Hepatoma cell lines such as HepG2 and Huh-7 are commonly used as in vitro models for studying hepatic drug transport and metabolism and are suitable for investigating the effects of drugs like this compound.[2][3] These cell lines express drug-metabolizing enzymes and transporters, although the expression levels can differ between them. For instance, Huh-7 cells have been shown to express higher levels of P-glycoprotein, OATP1B1, and OCT1 compared to HepG2 cells. When studying the pleiotropic effects of coumarin anticoagulants like warfarin, HepG2 cells have been used to demonstrate changes in the expression of inflammatory markers such as IL-6, TNF-α, and COX-2.
Q3: What are the key genetic factors influencing this compound dose-response in cell lines?
The primary genetic factors that influence variability in this compound dose-response are polymorphisms in the genes encoding for:
-
Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): This is the direct target of this compound. Genetic variants in VKORC1, such as the -1639G>A polymorphism, can alter the sensitivity of the enzyme to this compound, thereby affecting the required dose to achieve an anticoagulant effect.
-
Cytochrome P450 2C9 (CYP2C9): This enzyme is principally responsible for the metabolism of this compound. Allelic variants of CYP2C9, such as CYP2C92 and CYP2C93, can lead to decreased enzyme activity, resulting in slower metabolism of the drug and potentially requiring lower doses to achieve the desired effect.
Q4: How does the vitamin K concentration in the cell culture medium affect experimental outcomes?
The concentration of vitamin K in the cell culture medium can significantly impact the apparent efficacy of this compound. This compound competes with vitamin K epoxide at the VKORC1 enzyme. High levels of vitamin K can potentially overcome the inhibitory effect of this compound by driving the vitamin K cycle forward through a warfarin-resistant pathway, thus masking the drug's anticoagulant effect. It is crucial to control and standardize the vitamin K concentration in the culture medium to obtain reproducible results.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling and ensure a uniform cell number across wells. |
| Variable Cell Health and Passage Number | Use cells within a consistent and defined passage number range. Regularly monitor cell viability and do not use cultures that are over-confluent. |
| Edge Effects on Multi-well Plates | To minimize evaporation and temperature gradients, fill the outer wells with sterile water or media without cells and do not use them for experimental data points. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for drug treatment and assay development steps. |
| Reagent Variability | Prepare fresh reagents and buffers for each experiment. If using commercial kits, ensure they are within their expiration date and stored correctly. Aliquot reagents to avoid repeated freeze-thaw cycles. |
Issue 2: No or Weak Dose-Response to this compound
| Potential Cause | Recommended Solution |
| High Vitamin K in Culture Medium | Use a culture medium with a known and consistent, low concentration of vitamin K. Standard fetal bovine serum (FBS) can contain variable amounts of vitamin K, so consider using dialyzed FBS or a serum-free medium. |
| Low Expression of VKORC1 in Cell Line | Confirm the expression of VKORC1 in your chosen cell line using methods like qRT-PCR or Western blotting. If expression is low, consider using a different cell line or a transiently transfected system. |
| Rapid Metabolism of this compound | If the cell line has high CYP2C9 activity, the drug may be metabolized too quickly. Consider using a shorter incubation time or including a known CYP2C9 inhibitor as a control. |
| Incorrect Drug Concentration Range | Perform a broad-range dose-finding study to determine the optimal concentration range for your specific cell line and assay conditions. |
| Drug Degradation | Prepare fresh this compound stock solutions and dilute to working concentrations immediately before use. Protect solutions from light if they are light-sensitive. |
Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations
| Potential Cause | Recommended Solution |
| Induction of Ferroptosis | This compound has been shown to exacerbate ferroptotic cell death in some cell types. To investigate this, include a ferroptosis inhibitor, such as ferrostatin-1, in your experimental setup as a control. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects unrelated to VKORC1 inhibition. Correlate cytotoxicity data with a functional assay for VKORC1 activity to distinguish between specific and non-specific effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cell line. Run a solvent-only control. |
Data Presentation
Table 1: Influence of VKORC1 and CYP2C9 Genotypes on this compound Dose Requirements (Clinical Data Summary)
| Genotype | Effect on this compound Dose Requirement | Reference |
| VKORC1 (-1639G>A) | GG (Wild-type): Higher dose | |
| GA (Heterozygous): Intermediate dose | ||
| AA (Variant): Lower dose | ||
| **CYP2C9 (1, 2, 3) | 1/1 (Wild-type): Normal metabolism, higher dose | |
| 1/2 or *1/3 (Heterozygous): Reduced metabolism, lower dose | ||
| 2/2, 2/3, or 3/3 (Poor Metabolizer): Significantly reduced metabolism, much lower dose |
Note: This table summarizes clinical findings, which can guide the interpretation of in vitro results. The magnitude of the effect in cell lines may vary depending on the specific expression levels of these genes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro VKORC1 Activity Assay (DTT-driven)
This is a simplified protocol to measure the enzymatic activity of VKORC1 in cell lysates and its inhibition by this compound.
Materials:
-
Cell lysate from a cell line expressing VKORC1
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Dithiothreitol (DTT)
-
Vitamin K₁ epoxide
-
This compound
-
Reaction termination solution (e.g., containing an internal standard and a protein precipitating agent)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Cell Lysate: Harvest cells and prepare a microsomal fraction or a whole-cell lysate containing the VKORC1 enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and different concentrations of this compound. Pre-incubate for a short period.
-
Initiate Reaction: Start the enzymatic reaction by adding vitamin K₁ epoxide and DTT. DTT serves as the reducing agent in this in vitro system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the amount of vitamin K₁ formed from the reduction of vitamin K₁ epoxide.
-
Data Analysis: Determine the rate of vitamin K₁ formation for each this compound concentration. Plot the enzyme activity against the this compound concentration to calculate the IC₅₀ value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vitro dose-response assay.
Caption: Troubleshooting inconsistent results.
References
- 1. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of Pleiotropic Effect of Warfarin in VKORC1 and CYP2C9 Genotypes in Patients With Heart Valve Replacement [frontiersin.org]
- 3. Differential expression of several drug transporter genes in HepG2 and Huh-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum proteins on phenprocoumon activity in vitro
This guide provides troubleshooting advice and frequently asked questions for researchers investigating the impact of serum proteins on phenprocoumon activity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of serum proteins on this compound activity in vitro?
According to the "free drug theory," only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and distribution.[1][2] Serum proteins, primarily albumin, bind to this compound, reducing its free concentration.[3][4] This binding is a critical determinant of its anticoagulant effect, as a lower free fraction results in reduced activity.
Q2: Which serum protein is most important for binding this compound?
Human Serum Albumin (HSA) is the principal protein responsible for binding this compound in the blood.[5] Studies have shown that this compound binds to two similar and independent sites on the albumin molecule. The extent of this binding can be influenced by factors such as the presence of fatty acids, although this effect is less pronounced for this compound compared to warfarin.
Q3: How does protein binding affect the in vitro metabolism of this compound?
This compound is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. Since only the free fraction of the drug is available to be metabolized, high protein binding effectively reduces the rate of its metabolic clearance. Any experimental variable that alters the free fraction, such as changes in protein concentration or the presence of displacing agents, will consequently affect its rate of metabolism in in vitro systems like human liver microsomes.
Q4: Do the different enantiomers of this compound exhibit different protein binding characteristics?
Yes. This compound is administered as a racemic mixture of S(-) and R(+) enantiomers. The S(-) enantiomer is a more potent anticoagulant and is more highly bound to human serum albumin than the R(+) enantiomer. This difference in protein binding contributes to the pharmacokinetic differences observed between the two enantiomers.
Q5: What are the standard in vitro methods for determining the protein binding of this compound?
The most common methods for quantifying plasma protein binding in vitro are equilibrium dialysis, ultrafiltration, and ultracentrifugation. High-performance liquid chromatography (HPLC) is often used to measure the drug concentration in the separated fractions.
Troubleshooting Guide
Problem 1: Higher-than-expected anticoagulant activity observed in my in vitro assay (e.g., prolonged clotting times).
| Potential Cause | Recommended Solutions |
| Low Albumin Concentration: The serum or plasma used in your assay may have a lower-than-physiological albumin concentration, leading to a higher free fraction of this compound. | 1. Measure the albumin concentration in your serum/plasma samples before the experiment. 2. Standardize your experiments by using purified albumin or a serum source with a known, consistent albumin concentration. |
| Presence of Displacing Agents: Other substances in the medium (e.g., certain co-administered drugs or high concentrations of fatty acids) could be competing for binding sites on albumin, increasing the free this compound concentration. | 1. Review all components in your assay medium for known protein binding competitors. 2. If testing drug-drug interactions, run controls with each compound individually to isolate the displacement effect. |
| Incorrect Drug Concentration: Errors in the preparation of the this compound stock solution or serial dilutions can lead to a higher final concentration than intended. | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC). 2. Prepare fresh dilutions for each experiment and double-check all calculations. |
Problem 2: Lower-than-expected anticoagulant activity observed in my in vitro assay (e.g., shorter clotting times).
| Potential Cause | Recommended Solutions |
| High Protein Concentration: Using serum or plasma with an unusually high protein concentration can sequester more drug, reducing the active free fraction. | 1. Adjust the protein concentration of your medium to physiological levels (typically around 45 g/L for albumin). 2. Consider performing a protein binding assay under your specific experimental conditions to determine the actual free fraction. |
| Non-Specific Binding: this compound may adsorb to the surfaces of your labware (e.g., plastic tubes, pipette tips), reducing the effective concentration in the solution. | 1. Use low-binding labware where possible. 2. Consider including a small amount of a non-ionic surfactant in your buffers to reduce surface adsorption, ensuring it doesn't interfere with the assay. 3. Pre-incubate the labware with the assay buffer to block non-specific binding sites. |
| Drug Degradation: Improper storage or handling of this compound stock solutions can lead to reduced potency. | 1. Ensure this compound is stored according to the manufacturer's instructions, protected from light and at the correct temperature. 2. Use freshly prepared solutions for your experiments whenever possible. |
Problem 3: High variability in results between experimental replicates.
| Potential Cause | Recommended Solutions |
| Inconsistent Serum/Plasma Source: Using different lots of serum or plasma, or samples from different donors, can introduce variability due to differences in protein and fatty acid content. | 1. Pool serum from multiple donors to average out individual differences. 2. For a single set of experiments, use the same lot of serum or purified protein to ensure consistency. |
| Incomplete Equilibrium in Binding Assays: In methods like equilibrium dialysis, insufficient incubation time can lead to incomplete equilibration and variable results. | 1. Optimize and validate the incubation time required to reach equilibrium for your specific setup. The time to equilibrium should be determined experimentally. |
| Assay Temperature Fluctuations: Drug-protein binding is temperature-dependent. Inconsistent temperature control can affect the binding equilibrium. | 1. Ensure all incubation steps are performed in a calibrated, temperature-controlled environment (e.g., a 37°C incubator or water bath). |
Data Presentation
Table 1: Binding of this compound Enantiomers to Human Serum Albumin
| Enantiomer | Potency Comparison | Protein Binding Comparison |
| S(-) this compound | 1.6 to 2.6 times more potent than R(+) | More highly bound than R(+) |
| R(+) this compound | Less potent than S(-) | Less bound than S(-) |
| Racemic Mixture | Intermediate potency | Intermediate binding |
Source: Data synthesized from pharmacodynamic and pharmacokinetic studies.
Table 2: Kinetic Parameters for this compound Hydroxylation by Recombinant CYP Enzymes
| CYP Enzyme | Enantiomer Substrate | Role in Metabolism | Affinity (Km) |
| CYP2C9 | Both S- and R- | Major catalyst for 6- and 7-hydroxylation | High affinity (Km <5 µM) |
| CYP3A4 | Both S- and R- | Major catalyst, especially for R-4'-hydroxylation | Low affinity (Km >100 µM) |
| CYP2C8 | S-enantiomer | Contributes to S-4'-hydroxylation | High affinity (Km <5 µM) |
Source: Data from in vitro experiments using human liver microsomes and recombinant enzymes.
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol provides a general framework. Specific parameters such as buffer composition, drug concentration, and incubation time should be optimized for your experimental system.
-
Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) that permits the passage of this compound but retains proteins.
-
Preparation:
-
Add the plasma or protein solution (e.g., human serum albumin in phosphate-buffered saline, pH 7.4) to the donor chamber.
-
Add the corresponding protein-free buffer to the receiver chamber.
-
Spike the donor chamber with a known concentration of this compound.
-
-
Incubation: Seal the apparatus and incubate at 37°C with gentle shaking. The incubation time must be sufficient to allow equilibrium to be reached (e.g., 4-6 hours, to be determined experimentally).
-
Sampling: After incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Determine the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS or HPLC.
-
Calculation:
-
The concentration in the receiver chamber represents the unbound (free) drug concentration (C_free).
-
The concentration in the donor chamber represents the total drug concentration (C_total).
-
The bound concentration is calculated as C_bound = C_total - C_free.
-
The fraction unbound (fu) is calculated as: fu = C_free / C_total.
-
The percent bound is calculated as: % Bound = (1 - fu) * 100.
-
Protocol 2: In Vitro this compound Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol assesses the impact of serum proteins on the metabolic rate of this compound.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and either a serum protein solution (e.g., HSA) or a control buffer.
-
Prepare separate tubes for the test condition (with protein) and the control condition (without protein).
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add a known concentration of this compound to each tube to start the metabolic reaction. Immediately after, add an NADPH-generating system to provide the necessary cofactors for CYP enzyme activity.
-
Incubation and Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination of Reaction: Immediately stop the reaction in the aliquot by adding a quenching solution, such as ice-cold acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent this compound and/or the formation of its hydroxylated metabolites using LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time for both conditions (with and without protein). The rate of metabolism can be determined from the slope of the initial linear phase. A slower rate in the presence of protein indicates that binding reduces the availability of this compound for metabolism.
Visualizations
Caption: Experimental workflow for assessing protein impact.
Caption: The "Free Drug Hypothesis" for this compound.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Data set of fraction unbound values in the in vitro incubations for metabolic studies for better prediction of human clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Society for the Study of Xenobiotics: Dynamic Free Fraction: Concept, Methodology and Utility in DMPK [learn.issx.org]
- 3. The enantiomers of this compound: pharmacodynamic and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in the binding affinity of warfarin and this compound to human serum albumin in relation to surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenprocoumon for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing phenprocoumon in long-term in vitro studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound is a coumarin derivative that acts as a long-acting anticoagulant.[1][2] Its primary mechanism is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2][3] This enzyme is crucial for recycling oxidized vitamin K back to its reduced form, which is a necessary cofactor for the activation of several coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S. By inhibiting VKOR, this compound effectively creates a vitamin K deficiency state within the cell, blocking these post-translational modifications.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: For in vitro experiments, this compound should be dissolved in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to sonicate the solution to ensure it is fully dissolved. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically <0.5%).
Q3: What is a recommended starting concentration range for this compound in initial experiments?
A3: The optimal concentration is highly cell-type dependent. For initial dose-response experiments, a broad range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on published data, a starting range of 0.1 µM to 100 µM is advisable. This compound has a reported IC50 of 1 µM for its primary target, vitamin K antagonism. In some studies, it has been shown to promote ferroptosis at varying concentrations depending on the cell line and experimental conditions.
Q4: How can I maintain a stable concentration of this compound during a long-term experiment (e.g., >72 hours)?
A4: Maintaining a stable drug concentration is crucial for long-term studies. There are two primary approaches:
-
Periodic Media Changes: For experiments lasting several days, replace 50-100% of the culture medium with fresh medium containing the desired concentration of this compound every 48-72 hours. This replenishes nutrients and removes waste products while maintaining the compound's effective concentration.
-
Sub-culturing (Passaging): For experiments spanning weeks or months, cells must be passaged. Seed cells at a lower density and allow them to grow in the presence of this compound until they are near-confluent (e.g., 5-7 days). Then, trypsinize the cells, count them, and re-seed a portion into a new flask with fresh medium and the compound to continue the treatment.
Q5: What are the potential off-target effects or alternative mechanisms I should be aware of with long-term this compound treatment?
A5: Beyond its canonical role as a VKOR inhibitor, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in certain cell lines like murine NIH3T3 and human HT-1080 cells. This effect is distinct from apoptosis and involves lipid peroxidation. Furthermore, long-term exposure to any compound can lead to selective pressure, potentially resulting in a cell population with acquired resistance or altered growth characteristics, which may not accurately reflect the acute in vivo response.
Data Summary
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Line Type | Recommended Starting Range | Key Considerations | Reference(s) |
| General Cancer/Fibroblast Lines | 0.1 µM - 100 µM | Perform a dose-response curve to find the IC50 for your specific cell line. | |
| Human HT-1080 Fibrosarcoma | Varies (used with ferroptosis inducers) | Effective concentrations depend on co-treatment with agents like RSL3 or erastin. | |
| Murine NIH3T3 Fibroblasts | Varies (used with ferroptosis inducers) | Similar to HT-1080, its effect is studied in the context of inducing ferroptosis. |
Visualized Pathways and Workflows
Caption: this compound's primary mechanism of inhibiting the Vitamin K cycle.
References
Technical Support Center: Reversing Phenprocoumon's Anticoagulant Effect In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reversing the anticoagulant effect of phenprocoumon in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do reversal agents counteract it?
This compound is a vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), which is crucial for the recycling of vitamin K.[1] Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of several coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][2] Without this modification, these factors are inactive and cannot participate in the coagulation cascade, leading to an anticoagulant effect.
The primary reversal agents for this compound are Prothrombin Complex Concentrate (PCC) and Vitamin K.
-
Prothrombin Complex Concentrate (PCC): PCC directly replenishes the deficient coagulation factors (II, VII, IX, and X).[3] This provides an immediate, albeit temporary, reversal of the anticoagulant effect.
-
Vitamin K: Vitamin K1 (phylloquinone) administration provides the necessary substrate for the synthesis of new, active coagulation factors by the liver.[4] This effect is slower to manifest compared to PCC. In an in vitro plasma-based assay, the direct addition of Vitamin K will not show an immediate reversal as there are no hepatocytes to synthesize new factors. However, it can be used in cell-based models.
Q2: What are the key parameters to measure when assessing the reversal of this compound in vitro?
The primary parameter is the Prothrombin Time (PT) , which is standardized as the International Normalized Ratio (INR) . The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on factors II, V, VII, and X. A prolonged PT/INR indicates a deficiency in these factors and the anticoagulant effect of this compound. Successful reversal is demonstrated by a normalization of the PT/INR. Additionally, specific activity assays for factors II, VII, IX, and X can be performed for a more detailed analysis.
Q3: Can I use novel oral anticoagulant (NOAC) reversal agents like idarucizumab, andexanet alfa, or ciraparantag to reverse this compound in vitro?
No, these agents are highly specific and will not be effective against this compound.
-
Idarucizumab is a monoclonal antibody fragment that specifically binds to dabigatran.
-
Andexanet alfa is a recombinant modified human factor Xa decoy that binds and sequesters factor Xa inhibitors (e.g., rivaroxaban, apixaban).
-
Ciraparantag is a synthetic small molecule designed to bind to various anticoagulants, but its efficacy against vitamin K antagonists like this compound has not been established for in vitro reversal.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected INR Results
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Falsely Prolonged INR | Improper blood-to-anticoagulant ratio (underfilled collection tube). | Ensure collection tubes are filled to the indicated level. |
| Contamination with other anticoagulants (e.g., heparin from a catheter). | Use fresh collection materials and avoid contaminated lines. | |
| Hemolyzed, icteric, or lipemic plasma samples. | Visually inspect plasma samples. If problematic, consider ultracentrifugation for lipemic samples or recollect if hemolysis is significant. | |
| Reagent or plasma not pre-warmed to 37°C. | Ensure all reagents and plasma samples are incubated at 37°C for the recommended time before initiating the assay. | |
| Falsely Shortened INR | Improper blood-to-anticoagulant ratio (overfilled collection tube). | Ensure collection tubes are filled to the indicated level. |
| Contamination with tissue thromboplastin from a traumatic venipuncture. | Use proper venipuncture technique to minimize tissue factor activation. | |
| Presence of clots in the plasma sample. | Visually inspect the plasma for clots before testing. Centrifuge the sample again if necessary. | |
| High Variability Between Replicates | Inconsistent pipetting technique. | Calibrate pipettes regularly and use consistent technique for all additions. |
| Temperature fluctuations during the assay. | Maintain a stable 37°C environment for the reaction. | |
| Poor mixing of reagents and plasma. | Gently mix the sample after each reagent addition. |
Issue 2: Incomplete Reversal of Anticoagulation with PCC In Vitro
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| INR remains elevated after adding PCC. | Insufficient concentration of PCC. | Create a dose-response curve by testing a range of PCC concentrations to determine the optimal concentration for complete reversal. |
| Incorrect reconstitution of lyophilized PCC. | Follow the manufacturer's instructions for reconstitution carefully, ensuring the powder is fully dissolved without excessive foaming. | |
| Degradation of coagulation factors in the PCC. | Use freshly reconstituted PCC. Check the expiration date of the product. | |
| Extremely high initial INR in the plasma sample. | The amount of PCC may need to be adjusted based on the initial level of anticoagulation. |
Data Presentation
Table 1: Expected In Vitro Reversal of this compound-Induced Anticoagulation with Prothrombin Complex Concentrate (PCC)
| Parameter | Baseline (this compound-treated Plasma) | After In Vitro PCC Addition (Expected Outcome) |
| INR | > 3.0 | 1.0 - 1.5 |
| Factor II Activity (%) | < 50% | > 80% |
| Factor VII Activity (%) | < 30% | > 70% |
| Factor IX Activity (%) | < 50% | > 80% |
| Factor X Activity (%) | < 40% | > 80% |
Note: These are expected values and may vary depending on the initial level of anticoagulation and the specific concentration of PCC used.
Table 2: Reversal Agent Characteristics for In Vitro Studies
| Reversal Agent | Mechanism of Action | Onset of Action (In Vitro) | Considerations for In Vitro Use |
| Prothrombin Complex Concentrate (PCC) | Replenishes Factors II, VII, IX, X | Immediate | Lyophilized powder requires careful reconstitution. Dose-response relationship should be established. |
| Vitamin K1 (Phylloquinone) | Cofactor for synthesis of new coagulation factors | Not applicable for plasma-based assays | Primarily for use in cell culture models with hepatocytes. Requires solubilization for aqueous media. |
Experimental Protocols
Protocol 1: In Vitro Reversal of this compound Anticoagulation using PCC
Objective: To assess the ability of PCC to reverse the anticoagulant effect of this compound in human plasma.
Materials:
-
Pooled normal human plasma
-
This compound solution
-
Prothrombin Complex Concentrate (PCC), lyophilized
-
Sterile water for injection (for PCC reconstitution)
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Methodology:
-
Preparation of Anticoagulated Plasma:
-
Incubate pooled normal human plasma with a working concentration of this compound for a specified time (e.g., 2-4 hours) at 37°C to achieve a target INR of > 3.0.
-
-
Reconstitution of PCC:
-
Reconstitute the lyophilized PCC with sterile water according to the manufacturer's instructions to a known concentration (e.g., 25 IU/mL).
-
-
Reversal Experiment:
-
To a sample of the anticoagulated plasma, add a specific volume of the reconstituted PCC solution to achieve a target final concentration (e.g., 0.5-2.0 IU/mL).
-
As a control, add an equivalent volume of sterile water to another sample of the anticoagulated plasma.
-
Incubate the samples for 10-15 minutes at 37°C.
-
-
INR Measurement:
-
Pre-warm the PT reagent to 37°C.
-
Following the coagulometer's instructions, add the PT reagent to the plasma samples and measure the clotting time.
-
The instrument will calculate the INR based on the measured PT.
-
-
Data Analysis:
-
Compare the INR of the PCC-treated plasma to the control plasma to determine the extent of reversal.
-
Protocol 2: Measurement of Coagulation Factor Activity
Objective: To quantify the activity of specific coagulation factors (II, VII, IX, X) following in vitro reversal.
Materials:
-
Plasma samples from Protocol 1 (baseline anticoagulated, and PCC-treated)
-
Factor-deficient plasmas (e.g., Factor VII-deficient plasma)
-
Appropriate coagulation reagents (e.g., PT reagent for Factor VII, aPTT reagent for Factors IX)
-
Coagulometer
Methodology:
-
Principle: The assay is based on the ability of the patient plasma to correct the clotting time of a plasma known to be deficient in the specific factor being measured.
-
Procedure (Example for Factor VII):
-
Create a standard curve using calibrator plasmas with known Factor VII activity.
-
Mix the test plasma sample (e.g., a 1:10 dilution) with Factor VII-deficient plasma.
-
Perform a PT test on the mixture.
-
The clotting time is inversely proportional to the activity of Factor VII in the test sample.
-
-
Data Analysis:
-
Determine the factor activity of the test samples by comparing their clotting times to the standard curve.
-
Compare the factor activities in the baseline anticoagulated plasma and the PCC-treated plasma.
-
Mandatory Visualizations
Caption: this compound's inhibition of VKOR blocks the activation of key coagulation factors.
References
Technical Support Center: Phenprocoumon Pharmacokinetics in Experimental Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenprocoumon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and other experimental studies focused on the pharmacokinetics and metabolism of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the half-life of this compound in an experimental setting?
A1: The half-life and metabolism of this compound in experimental systems are primarily influenced by three main categories of factors:
-
Genetic Factors: Polymorphisms in genes encoding metabolic enzymes and the drug's therapeutic target can significantly alter its metabolism. The most critical are variations in CYP2C9 and VKORC1.[1][2][3]
-
Biochemical Factors: The composition of the experimental medium is crucial. This includes the presence and concentration of plasma proteins (like albumin) to which this compound is highly bound, and the presence of co-factors necessary for enzymatic reactions.[4][5]
-
Co-administered Compounds: The presence of other drugs or compounds can induce or inhibit the metabolic enzymes responsible for this compound clearance, thereby altering its half-life.
Q2: Which enzymes are primarily responsible for this compound metabolism?
A2: this compound is metabolized in the liver primarily by cytochrome P450 enzymes. The main route of metabolism is hydroxylation. Specifically, CYP2C9 and CYP3A4 are the major enzymes involved in its biotransformation. While CYP2C9 is a key enzyme, this compound's metabolism is less dependent on it compared to other coumarin anticoagulants like warfarin.
Q3: Why is the S-enantiomer of this compound more potent than the R-enantiomer?
A3: this compound is administered as a racemic mixture of S(-) and R(+) enantiomers. The S(-) enantiomer is considered more potent. Studies have shown that S(-)-phenprocoumon is 1.6 to 2.6 times as potent as R(+)-phenprocoumon. This difference in potency is not primarily due to major differences in the rate of elimination but rather to differences in their distribution and binding characteristics.
Troubleshooting Guides
Issue 1: Observed in vitro half-life is significantly shorter than reported in vivo values (approx. 6-7 days).
-
Possible Cause 1: Absence of Plasma Proteins.
-
Explanation: this compound is over 99% bound to plasma proteins, primarily albumin, in vivo. This high degree of binding limits the fraction of unbound drug available for metabolism, thus prolonging its half-life. Standard in vitro metabolism assays using liver microsomes or S9 fractions often lack sufficient protein, leading to a much higher unbound fraction and artificially rapid metabolism.
-
Troubleshooting Step: Supplement your incubation medium with bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations to better mimic in vivo conditions. Perform plasma protein binding assays to determine the unbound fraction in your specific system.
-
-
Possible Cause 2: High Enzyme Concentration.
-
Explanation: The concentration of liver microsomes or recombinant enzymes in the assay may be too high, leading to an accelerated rate of metabolism that does not reflect physiological conditions.
-
Troubleshooting Step: Titrate the enzyme concentration in your assay to ensure you are in the linear range of enzyme kinetics. Compare your results to those obtained using well-characterized control compounds.
-
Issue 2: High variability in metabolic rates between different lots of human liver microsomes.
-
Possible Cause: Genetic Polymorphisms.
-
Explanation: Human liver microsomes are sourced from individual donors who may have different genetic makeups. Polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, are known to significantly reduce the metabolic rate of this compound. The CYP2C93/3 genotype can result in an almost fourfold lower (S)-7-hydroxylation rate compared to the wild-type (CYP2C91/1).
-
Troubleshooting Step: Whenever possible, use microsomes that have been genotyped for key CYP2C9 and VKORC1 variants. If using pooled microsomes, be aware that the metabolic rate will represent an average of the various genotypes included in the pool. For mechanistic studies, consider using recombinant enzymes (e.g., rCYP2C91, rCYP2C92, rCYP2C9*3) to isolate the effect of specific variants.
-
Issue 3: A co-incubated compound unexpectedly increases this compound's apparent half-life.
-
Possible Cause: Enzymatic Inhibition.
-
Explanation: The co-incubated compound may be an inhibitor of CYP2C9 or CYP3A4, the primary enzymes that metabolize this compound. Inhibition of these enzymes will slow down this compound's clearance, thus increasing its measured half-life. DrugBank lists numerous compounds that can decrease the metabolism of this compound, including amiodarone and various azole antifungals.
-
Troubleshooting Step: Consult a drug interaction database to check if the compound is a known inhibitor of CYP2C9 or CYP3A4. Perform a formal enzyme inhibition assay to determine the IC50 value of the compound against this compound hydroxylation.
-
Quantitative Data Summary
Table 1: Effect of CYP2C9 Genotypes on (S)-Phenprocoumon Metabolism in vitro
| CYP2C9 Genotype | Relative (S)-7-hydroxylation Rate (vs. 1/1) | Intrinsic Clearance of Recombinant CYP2C9 (vs. 1) |
| CYP2C91/1 | 100% | 100% |
| CYP2C92 Allele | Gene-dose-dependent decrease | 28.9% lower |
| CYP2C93 Allele | Gene-dose-dependent decrease | 50.9% lower |
| CYP2C93/*3 | ~25% (fourfold lower) | Not Applicable |
Table 2: Relative Contribution of CYP Enzymes to this compound Metabolite Formation
| Metabolite | S-Enantiomer | R-Enantiomer |
| 4'-OH-phenprocoumon | CYP2C9 (30%), CYP3A4 (30%), CYP2C8 (30%) | CYP3A4 (100%) |
| 6-OH-phenprocoumon | CYP2C9 (60%), CYP3A4 (40%) | CYP2C9 (50%), CYP3A4 (50%) |
| 7-OH-phenprocoumon | CYP2C9 (65%), CYP3A4 (35%) | CYP2C9 (50%), CYP3A4 (50%) |
| (Data adapted from Ufer, 2005, as cited in ClinPGx) |
Visualizations and Diagrams
Caption: this compound metabolic pathway showing key enzymes and influencing factors.
Caption: Troubleshooting flowchart for unexpected this compound half-life results.
Key Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is adapted from methodologies described in studies investigating the impact of CYP2C9 polymorphisms.
-
Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes (pooled or from individual, preferably genotyped, donors) on ice.
-
Prepare an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of microsomes (e.g., final concentration 0.2-0.5 mg/mL), buffer, and this compound (e.g., final concentration 1-10 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.
-
Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
For studies involving inhibitors (e.g., sulfaphenazole for CYP2C9), pre-incubate the microsomes with the inhibitor for a defined period before adding this compound.
-
-
Sample Processing & Analysis:
-
Centrifuge the terminated reaction mixtures at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples for the disappearance of the parent compound (this compound) and the formation of hydroxylated metabolites using a validated LC-MS/MS method. The half-life (t½) can be calculated from the slope of the natural log of the remaining parent drug concentration versus time.
-
Protocol 2: Quantification of this compound and Metabolites by LC-MS/MS
This protocol is based on established methods for analyzing this compound in biological matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify plasma or urine samples.
-
Apply the sample to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and its metabolites using an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., Luna C18).
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.
-
Run Time: A total run time is typically around 10-15 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source, often in negative ion mode.
-
Analysis Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 281.2 > 203.1) and its hydroxylated metabolites. An internal standard (e.g., this compound-D5) should be used for accurate quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and its metabolites in the same matrix (e.g., blank plasma).
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) from the standard curve. The limit of quantification is typically in the low nanomolar range.
-
References
- 1. Genetic polymorphisms of cytochrome P450 2C9 causing reduced this compound (S)-7-hydroxylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. VKORC1 and CYP2C9 genotypes and this compound anticoagulation status: interaction between both genotypes affects dose requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enantiomers of this compound: pharmacodynamic and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective drug distribution and anticoagulant potency of the enantiomers of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Phenprocoumon-Induced Cytotoxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating phenprocoumon-induced cytotoxicity in primary cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic to primary cells, particularly hepatocytes?
A1: this compound is an oral anticoagulant that functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors.[1] While effective for preventing thromboembolic events, it has been associated with drug-induced liver injury (DILI).[2][3][4] The hepatotoxicity is a significant concern, with observed effects ranging from mild hepatitis to severe liver failure requiring transplantation. The cytotoxicity in primary hepatocytes is thought to be mediated by a combination of apoptosis, necrosis, and more recently, a form of iron-dependent cell death called ferroptosis.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: The cytotoxic effects of this compound are multifactorial and can involve:
-
Apoptosis: This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Necrosis: This form of uncontrolled cell death often results from severe cellular stress and damage.
-
Oxidative Stress: The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: this compound can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm), impaired ATP production, and the release of pro-apoptotic factors.
-
Ferroptosis: Recent evidence suggests that this compound can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Q3: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?
A3: High variability is a common challenge in in vitro cytotoxicity studies. Potential sources of variability include:
-
Primary Cell Quality: The health, viability, and passage number of primary cells can significantly impact their response to drugs.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant well-to-well variations.
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations.
-
Assay-Specific Issues: Each cytotoxicity assay has its own limitations and potential for artifacts. For example, compounds can interfere with the reagents of colorimetric or fluorometric assays.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter the concentration of the test compound and affect cell viability.
Troubleshooting Guides
Issue 1: Low Viability of Primary Hepatocytes Post-Thaw
| Possible Cause | Recommendation |
| Improper Thawing Technique | Thaw cryopreserved hepatocytes rapidly in a 37°C water bath (less than 2 minutes). Do not leave the vial in the water bath for an extended period. |
| Suboptimal Thawing Medium | Use a pre-warmed, specialized hepatocyte thawing or plating medium to minimize osmotic stress. |
| Centrifugation Stress | Centrifuge cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells without causing excessive damage. |
| Mechanical Stress | Handle the cell suspension gently. Use wide-bore pipette tips to avoid shear stress. |
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
| Possible Cause | Recommendation |
| Variability in Primary Cell Lots | If possible, use the same lot of cryopreserved primary hepatocytes for a set of related experiments. If using different lots, perform a qualification experiment to ensure a comparable response to a reference compound. |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| This compound Stock Solution Issues | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity and minimize evaporation. |
Issue 3: Discrepancies Between Different Cytotoxicity Assays
| Possible Cause | Recommendation |
| Different Cellular Parameters Measured | Different assays measure different endpoints (e.g., metabolic activity for MTT, membrane integrity for LDH). This compound may affect these parameters differently and at different time points. |
| Compound Interference with Assay | This compound may interfere with the chemical reactions or fluorescent properties of certain assay reagents. Run a cell-free control with the compound and assay reagents to check for interference. |
| Timing of Assay | The kinetics of different cell death pathways can vary. Perform time-course experiments to determine the optimal endpoint for each assay. For example, LDH release (necrosis) may be a later event than caspase activation (apoptosis). |
Data Presentation
The following tables are templates for summarizing quantitative data from this compound cytotoxicity experiments. It is crucial to determine these values empirically for your specific primary cell type and experimental conditions.
Table 1: IC50 Values of this compound in Primary Hepatocytes
| Assay Type | Incubation Time (hours) | IC50 (µM) |
| MTT/XTT | 24 | Determine Experimentally |
| LDH Release | 24 | Determine Experimentally |
| CellTiter-Glo® | 24 | Determine Experimentally |
| Annexin V Positive | 12 | Determine Experimentally |
Table 2: this compound-Induced Changes in Mitochondrial Membrane Potential (ΔΨm)
| This compound Conc. (µM) | Incubation Time (hours) | JC-1 Red/Green Fluorescence Ratio (Fold Change vs. Control) |
| 0 (Control) | 6 | 1.0 |
| 10 | 6 | Determine Experimentally |
| 50 | 6 | Determine Experimentally |
| 100 | 6 | Determine Experimentally |
Table 3: Caspase-3 Activation by this compound
| This compound Conc. (µM) | Incubation Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 8 | 1.0 |
| 10 | 8 | Determine Experimentally |
| 50 | 8 | Determine Experimentally |
| 100 | 8 | Determine Experimentally |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised membrane integrity, an indicator of necrosis.
Materials:
-
Primary hepatocytes
-
96-well cell culture plates
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed primary hepatocytes in a 96-well plate at the recommended density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions. Include wells for vehicle control (e.g., DMSO), a positive control for maximum LDH release (lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary hepatocytes
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed primary hepatocytes in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 12 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and then resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary hepatocytes
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Treat primary hepatocytes with this compound for the desired time (e.g., 8 hours).
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase-3 activity based on the signal generated, and express it as a fold change relative to the untreated control.
Mandatory Visualizations
Caption: A general experimental workflow for investigating this compound-induced cytotoxicity.
Caption: Proposed signaling pathways in this compound-induced cytotoxicity.
References
- 1. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound-induced liver disease ranges from mild acute hepatitis to (sub-) acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Bleeding Complications and Liver Injuries During this compound Treatment: A Multicentre Prospective Observational Study in Internal Medicine Departments - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for switching from other anticoagulants to phenprocoumon in research models
For researchers, scientists, and drug development professionals, the transition between different anticoagulants in experimental models requires precise protocols to ensure the validity and reproducibility of study results. This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the switch from other anticoagulants to phenprocoumon in a research setting.
Frequently Asked Questions (FAQs)
Q1: Why is a specific protocol necessary for switching to this compound in research models?
A1: this compound, a long-acting vitamin K antagonist (VKA), has a narrow therapeutic index and a delayed onset of action, typically 36 to 72 hours.[1] A standardized protocol is crucial to avoid periods of insufficient or excessive anticoagulation, which could lead to thrombotic or bleeding events, respectively, thereby confounding experimental results. Each anticoagulant has a unique pharmacokinetic and pharmacodynamic profile, necessitating a carefully planned transition.
Q2: What are the key considerations before initiating a switch to this compound?
A2: Before switching, it is essential to consider the following:
-
The previous anticoagulant: The washout period will depend on the half-life of the drug being discontinued.
-
The animal model: Dosing, metabolism, and monitoring will vary between species (e.g., rats, mice, canines).
-
The target International Normalized Ratio (INR): The desired level of anticoagulation will influence the loading and maintenance doses of this compound.
-
Bridging therapy: For anticoagulants with a short half-life, bridging with a parenteral anticoagulant like Low Molecular Weight Heparin (LMWH) may be necessary to maintain anticoagulation during the transition.
Q3: How do I determine the appropriate washout period for the previous anticoagulant?
A3: The washout period should be approximately 4-5 times the half-life of the drug being discontinued to ensure its complete elimination. See Table 1 for estimated washout periods for common anticoagulants in different research models.
Experimental Protocols & Troubleshooting
Switching from Direct Oral Anticoagulants (DOACs) to this compound
Experimental Workflow:
Detailed Methodology:
-
Discontinue DOAC: Administer the final dose of the Direct Oral Anticoagulant (e.g., rivaroxaban, apixaban).
-
Washout Period: Allow for a complete washout of the DOAC. This period is critical to prevent overlapping anticoagulant effects, which could lead to excessive anticoagulation and bleeding. Refer to Table 1 for estimated washout periods based on the specific DOAC and animal model.
-
Initiate this compound: Begin administration of this compound. A loading dose may be necessary to achieve a therapeutic INR more rapidly. Refer to Table 2 for suggested starting doses.
-
INR Monitoring: Begin daily INR monitoring 24 hours after the first dose of this compound. Continue daily monitoring until the target INR is reached and stable for at least two consecutive days.
-
Dose Adjustment: Adjust the this compound dose based on the daily INR readings. If the INR is rising too quickly or overshooting the target range, the dose should be reduced. If the INR is not increasing sufficiently, a modest dose increase may be considered.
-
Maintenance Phase: Once the target INR is stable, switch to a maintenance dose and reduce the frequency of INR monitoring to once or twice weekly.
Troubleshooting:
-
Issue: INR is not increasing after 2-3 days of this compound administration.
-
Possible Cause: Insufficient dose, poor oral absorption, or potential drug interactions that increase this compound metabolism.
-
Solution: Verify the correct dosage and administration. Consider a modest increase in the loading dose. Review any concomitant medications for potential interactions.
-
-
Issue: INR overshoots the target range, leading to signs of bleeding (e.g., hematuria, petechiae).
-
Possible Cause: Excessive dose, high sensitivity of the animal model to this compound, or drug interactions that inhibit its metabolism.
-
Solution: Immediately discontinue this compound. If bleeding is severe, administer Vitamin K1 as a reversal agent. Once the INR is back within a safe range, restart this compound at a significantly lower dose.
-
Switching from another Vitamin K Antagonist (VKA) to this compound
Logical Relationship for Dose Conversion:
Detailed Methodology:
-
Determine Stable Dose: Ensure the animal is on a stable maintenance dose of the previous VKA (e.g., warfarin) with a consistent INR within the target range.
-
Calculate this compound Dose: Use a conversion factor to estimate the initial dose of this compound. For example, when switching from warfarin to this compound, a lower milligram dose of this compound is generally required. Refer to Table 3 for dose conversion guidelines.
-
Direct Switch: Discontinue the previous VKA and start this compound on the same day. Due to the long half-life of this compound, a gradual transition is generally not necessary when switching from a shorter-acting VKA like warfarin.
-
Intensive INR Monitoring: Begin daily INR monitoring starting 24-48 hours after the first dose of this compound. The INR may initially dip before rising into the therapeutic range.
-
Dose Titration: Adjust the this compound dose based on daily INR values until a stable INR within the target range is achieved.
Troubleshooting:
-
Issue: A transient subtherapeutic INR period occurs after the switch.
-
Possible Cause: The shorter half-life of the previous VKA leads to a drop in anticoagulation before this compound reaches its full effect.
-
Solution: If the subtherapeutic period is prolonged or the animal is at high risk for thrombosis, consider a short course of bridging therapy with LMWH (see next section).
-
Bridging Therapy with Low Molecular Weight Heparin (LMWH)
Bridging therapy is indicated when there is a need to maintain anticoagulation during the transition period, especially when switching from a short-acting anticoagulant to the long-acting this compound.
Experimental Workflow for Bridging Therapy:
References
Validation & Comparative
Validating Phenprocoumon's Grip on VKORC1: A Comparative Guide to Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug molecule effectively binds to its intended target within the complex cellular environment is a critical step in the validation process. This guide provides a comprehensive comparison of methodologies for validating the target engagement of phenprocoumon with its molecular target, the Vitamin K epoxide reductase complex subunit 1 (VKORC1).
This compound, a coumarin-based anticoagulant, exerts its therapeutic effect by inhibiting VKORC1, a crucial enzyme in the vitamin K cycle. This inhibition depletes the pool of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, thereby reducing their activity and preventing thrombosis.[1] Validating this on-target engagement is paramount for understanding its mechanism of action, developing more potent derivatives, and comparing its performance against other anticoagulants.
This guide delves into various experimental approaches, from traditional biochemical and cell-based assays to modern biophysical techniques, providing quantitative data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
Comparing the Arsenal: Methods for Validating Target Engagement
The validation of this compound's interaction with VKORC1 can be approached through a variety of techniques, each offering unique insights into the drug-target relationship. These methods can be broadly categorized into biochemical assays, cell-based functional assays, and direct biophysical measurements of target engagement.
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Biochemical Assay | DTT-driven VKOR Assay | Measures VKORC1 enzymatic activity in vitro using the artificial reductant dithiothreitol (DTT).[2] | Simple and allows for direct measurement of enzyme kinetics. | Use of a non-physiological reductant can lead to IC50 values that are orders of magnitude higher than the therapeutic range and may not accurately reflect in-cell potency.[3][4] |
| Cell-Based Functional Assay | Factor IX Carboxylation Assay | Co-expresses VKORC1 and a vitamin K-dependent protein (e.g., Factor IX) in cells. The level of secreted, active Factor IX serves as a surrogate for VKORC1 activity.[5] | More physiologically relevant as it operates within a cellular context, providing IC50 values that correlate better with clinical dosages. | Indirect measurement of target engagement; can be influenced by cellular processes beyond the direct drug-target interaction. |
| Direct Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Provides direct evidence of target binding in a physiological setting without the need for compound modification. Can distinguish between on-target and off-target effects. | Requires a specific antibody for the target protein and can be technically demanding. Not all protein-ligand interactions result in a significant thermal shift. |
Quantitative Comparison of VKORC1 Inhibitors
Cell-based assays are generally considered more reliable for determining the inhibitory potency of coumarin derivatives against VKORC1. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other clinically used vitamin K antagonists, demonstrating their relative potencies.
| Compound | IC50 (nM) in cell-based assay | Reference |
| Acenocoumarol | ~6-fold lower than other VKAs | |
| This compound | Equipotent to Warfarin | |
| Warfarin | 24.7 | |
| Fluindione | Higher than other VKAs |
Note: IC50 values can vary depending on the specific cell line and experimental conditions used. A study by Tie et al. (2013) reported an IC50 of 24.7 nM for warfarin in a HEK 293T cell-based assay. Another study found acenocoumarol to be the most potent inhibitor, followed by this compound and warfarin which were found to be equipotent.
Experimental Protocols
Cell-Based VKORC1 Inhibition Assay (Factor IX Carboxylation)
This protocol is adapted from methodologies described in the literature.
1. Cell Culture and Transfection:
-
Culture HEK 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Co-transfect the cells with expression vectors for human VKORC1 and human coagulation Factor IX. A vector containing a reporter gene like luciferase can be included to normalize for transfection efficiency.
2. Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound and other test compounds (e.g., warfarin, acenocoumarol) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
3. Measurement of Factor IX Activity:
-
Collect the cell culture supernatant.
-
Determine the concentration of secreted, carboxylated Factor IX using a specific enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Normalize the Factor IX concentrations to the luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized Factor IX activity against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA) for VKORC1
This generalized protocol is based on the principles of CETSA and can be adapted for membrane proteins like VKORC1.
1. Cell Treatment:
-
Culture a suitable cell line (e.g., HEK 293T overexpressing VKORC1) to 80-90% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1 hour at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent (since VKORC1 is a membrane protein).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VKORC1.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using an imaging system.
5. Data Analysis:
-
For each treatment group (vehicle and this compound), plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: Experimental workflow for a cell-based VKORC1 inhibition assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
This compound vs. Direct Oral Anticoagulants (DOACs)
A crucial aspect of evaluating this compound is comparing it to alternative anticoagulation therapies, most notably the Direct Oral Anticoagulants (DOACs). Unlike this compound, DOACs do not target VKORC1. Instead, they directly inhibit specific clotting factors, such as Factor Xa or thrombin.
| Feature | This compound (Vitamin K Antagonist) | Direct Oral Anticoagulants (DOACs) |
| Target | VKORC1 | Factor Xa (e.g., Rivaroxaban, Apixaban) or Thrombin (e.g., Dabigatran) |
| Mechanism | Indirectly inhibits coagulation by depleting reduced Vitamin K. | Directly inhibits a specific clotting factor in the coagulation cascade. |
| Monitoring | Requires regular INR monitoring to ensure therapeutic range. | Generally does not require routine monitoring. |
| Onset of Action | Slow | Rapid |
| Half-life | Long (several days) | Short (hours) |
| Drug/Food Interactions | Numerous, particularly with Vitamin K-rich foods. | Fewer |
Real-world data comparing this compound with DOACs have shown some differing outcomes compared to the pivotal trials of DOACs which used warfarin as the comparator. Some observational studies suggest that the small advantages of DOACs over warfarin may not fully translate to a superiority over this compound, which has a longer half-life. However, DOACs are associated with a lower bleeding risk in some analyses.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Phenprocoumon and Warfarin Anticoagulant Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anticoagulant potency of two widely used vitamin K antagonists, phenprocoumon and warfarin. The information presented is based on experimental data from scientific literature, offering an objective analysis of their performance.
Executive Summary
This compound and warfarin are both coumarin derivatives that exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors. In vitro studies directly comparing the two drugs indicate that this compound may be slightly more potent in inhibiting VKOR activity than warfarin.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key quantitative data from in vitro studies comparing the potency of this compound and warfarin in inhibiting VKOR. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Anticoagulant | IC50 (µM) for VKOR Inhibition |
| This compound | ~1.2[1] |
| Warfarin | ~1.5[1] |
Note: Lower IC50 values indicate greater potency. The provided values are approximate and can vary depending on the specific experimental conditions.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both this compound and warfarin target the enzyme Vitamin K epoxide reductase (VKOR), a crucial component of the vitamin K cycle. This cycle is essential for the post-translational modification of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, these anticoagulants prevent the reduction of vitamin K epoxide to its active, reduced form (vitamin K hydroquinone). This, in turn, hinders the gamma-carboxylation of glutamate residues on the clotting factor precursors, rendering them unable to bind calcium and participate effectively in the coagulation cascade.
Caption: The Vitamin K cycle and the inhibitory action of this compound and warfarin on VKOR.
Experimental Protocols
In Vitro VKOR Inhibition Assay (Cell-Based)
This assay evaluates the direct inhibitory effect of this compound and warfarin on the activity of Vitamin K epoxide reductase in a cellular context.[1]
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid expressing human VKOR.
2. Drug Treatment:
-
Transfected cells are treated with varying concentrations of this compound or warfarin. A control group without any drug treatment is also included.
3. VKOR Activity Measurement:
-
The activity of VKOR is determined by measuring the conversion of vitamin K epoxide to vitamin K. This is often done using a coupled assay where the carboxylation of a reporter protein, dependent on reduced vitamin K, is quantified.
-
The amount of carboxylated reporter protein can be measured using methods like ELISA.
4. Data Analysis:
-
The percentage of VKOR inhibition is calculated for each drug concentration relative to the untreated control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Prothrombin Time (PT) Assay for Comparative Potency
The prothrombin time (PT) assay is a functional test that measures the time it takes for blood plasma to clot after the addition of tissue factor. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on vitamin K-dependent clotting factors. This assay can be adapted to compare the in vitro potency of anticoagulants.
1. Plasma Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood to obtain platelet-poor plasma (PPP).
2. Preparation of Anticoagulant Solutions:
-
Prepare stock solutions of this compound and warfarin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each anticoagulant to achieve a range of final concentrations to be tested in the plasma.
3. Incubation:
-
Add a small volume of each anticoagulant dilution to aliquots of the pooled PPP. A control sample with the solvent alone should be included.
-
Incubate the plasma-anticoagulant mixtures at 37°C for a predetermined period to allow the drug to interact with the clotting factors.
4. Clotting Time Measurement:
-
Pre-warm the PT reagent (containing tissue factor and calcium) to 37°C.
-
To initiate clotting, add the pre-warmed PT reagent to the plasma-anticoagulant mixture.
-
Immediately start a timer and measure the time taken for a fibrin clot to form. This can be done using an automated coagulometer or by manual methods.
5. Data Analysis:
-
Record the clotting time in seconds for each anticoagulant concentration.
-
Plot the clotting time against the logarithm of the anticoagulant concentration.
-
The concentration of each drug that doubles the baseline clotting time (doubling concentration) can be used as a measure of its in vitro anticoagulant potency.
Caption: Experimental workflow for comparing anticoagulant potency using the in vitro PT assay.
References
Head-to-head comparison of phenprocoumon and DOACs on platelet aggregation
A Guide for Researchers and Drug Development Professionals
The advent of Direct Oral Anticoagulants (DOACs) has revolutionized the landscape of anticoagulation therapy, offering alternatives to traditional Vitamin K antagonists like phenprocoumon. While the primary mechanism of these drugs centers on the coagulation cascade, their collateral effects on platelet function are of significant interest to researchers and clinicians, particularly when co-administering antiplatelet agents. This guide provides a detailed, evidence-based comparison of this compound and DOACs on platelet aggregation, summarizing key experimental findings and methodologies.
Executive Summary
Direct Oral Anticoagulants (DOACs) exhibit measurable, albeit agonist-dependent, ex vivo effects on platelet aggregation, distinct from their primary anticoagulant activity. Dabigatran, a direct thrombin inhibitor, potently suppresses thrombin-induced platelet aggregation. In contrast, Factor Xa (FXa) inhibitors such as rivaroxaban, apixaban, and edoxaban effectively reduce tissue factor-induced platelet aggregation. Generally, DOACs do not significantly impact ADP or TRAP-induced aggregation in ex vivo settings. This compound, a vitamin K antagonist, primarily exerts its effect by inhibiting the synthesis of coagulation factors.[1][2] Its direct impact on platelet aggregation is less pronounced, with significant inhibition of platelet thrombus formation observed only at high international normalized ratio (INR) levels.[3]
Comparative Data on Platelet Aggregation
The following table summarizes the quantitative data from ex vivo studies on the effects of DOACs on platelet aggregation induced by various agonists. Data for this compound's direct effect on platelet aggregation is limited; however, relevant findings on thrombus formation are included for a broader perspective.
| Drug Class | Drug | Agonist | Concentration | % Inhibition of Platelet Aggregation (Mean ± SD or as reported) | Source |
| Direct Thrombin Inhibitor | Dabigatran | Human γ-thrombin (0.2 U/mL) | 50 ng/mL | Complete suppression | [4] |
| 150 ng/mL | Complete suppression | [4] | |||
| 250 ng/mL | Complete suppression | ||||
| Factor Xa Inhibitors | Rivaroxaban | Tissue Factor (TF) | 50 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | |
| 150 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||||
| 250 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||||
| Apixaban | Tissue Factor (TF) | 50 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||
| 150 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||||
| 250 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||||
| Edoxaban | Tissue Factor (TF) | 50 ng/mL | Not significantly inhibited | ||
| 150 ng/mL | Significantly inhibited (p < 0.01 vs. control) | ||||
| 250 ng/mL | Significantly inhibited (p < 0.0001 vs. control) | ||||
| Vitamin K Antagonist | This compound | Subendothelium (arterial shear) | High dose (INR 5.2) | Significant inhibition of platelet thrombus formation | |
| Subendothelium (arterial shear) | Low dose (INR 2-3.5) | No significant inhibition of platelet thrombus formation |
Note: For FXa inhibitors, the original source provided statistical significance rather than percentage inhibition.
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and DOACs on platelet aggregation stem from their distinct mechanisms of action within the coagulation and platelet activation pathways.
This compound, as a vitamin K antagonist, indirectly affects platelet activation by reducing the synthesis of thrombin (Factor IIa), a potent platelet agonist. DOACs, on the other hand, directly target specific factors in the coagulation cascade.
Experimental Protocols
The primary method utilized in the cited studies for assessing platelet aggregation is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank (100% aggregation).
-
-
Incubation: Blood samples are incubated with varying concentrations of the test compounds (this compound or DOACs) or a vehicle control.
-
Aggregation Measurement:
-
Aliquots of PRP are placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., human γ-thrombin, tissue factor, ADP, TRAP) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from baseline, with PPP representing 100% aggregation.
Discussion and Future Directions
The available evidence indicates that DOACs have a more direct and agonist-specific inhibitory effect on platelet aggregation compared to this compound. The clinical implications of these findings, particularly in patients on dual or triple antithrombotic therapy, warrant further investigation. While ex vivo studies provide valuable mechanistic insights, in vivo studies are crucial to understand the net effect of these anticoagulants on hemostasis and thrombosis in a physiological context.
Future research should focus on:
-
Conducting direct head-to-head clinical trials comparing the effects of this compound and a broader range of DOACs on various platelet function parameters.
-
Investigating the impact of these anticoagulants on platelet aggregation in specific patient populations (e.g., those with renal impairment or high-risk coronary artery disease).
-
Elucidating the molecular mechanisms underlying the observed effects on platelet signaling pathways.
By continuing to explore the nuanced interactions between anticoagulants and platelets, the scientific community can further optimize antithrombotic strategies to enhance efficacy and safety for patients with thromboembolic disorders.
References
- 1. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Phenprocoumon vs. Apixaban: A Comparative Analysis in Cellular Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulants phenprocoumon and apixaban, focusing on their performance in cellular models of thrombosis. The information presented is supported by available experimental data to assist researchers in selecting the appropriate compound for their in vitro studies.
Introduction
This compound, a vitamin K antagonist, and apixaban, a direct Factor Xa inhibitor, represent two distinct classes of oral anticoagulants. While both are effective in preventing and treating thromboembolic events, their different mechanisms of action translate to varied effects at the cellular level. Understanding these differences is crucial for designing and interpreting in vitro studies of thrombosis and hemostasis.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex.[1] This enzyme is essential for the gamma-carboxylation and activation of several coagulation factors. By blocking this process, this compound reduces the levels of functional coagulation factors II (prothrombin), VII, IX, and X.[1]
Apixaban, in contrast, is a direct and reversible inhibitor of Factor Xa (FXa).[2] It binds to the active site of FXa, preventing it from converting prothrombin to thrombin, a key enzyme in the coagulation cascade.[2]
Signaling Pathway Diagram
Caption: Coagulation cascade with points of intervention for this compound and apixaban.
Performance in Cellular Models
Direct comparative studies of this compound and apixaban in cellular models of thrombosis are limited. The following data is synthesized from individual studies on each compound.
| Cellular Assay | This compound | Apixaban |
| Thrombin Generation | Indirectly reduces thrombin generation by limiting the synthesis of vitamin K-dependent procoagulant factors.[1] | Directly inhibits thrombin generation by targeting Factor Xa. |
| Platelet Aggregation | Does not directly inhibit platelet aggregation. | Does not directly inhibit platelet aggregation induced by ADP, collagen, or thrombin. |
| Endothelial Cell Activation | Data from in vitro studies on direct effects on endothelial cell activation markers is not readily available. | In an in vitro model of endothelial dysfunction, apixaban has been shown to downregulate the expression of adhesion molecules such as VCAM-1 and ICAM-1. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method assesses platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission over time.
-
Cell-Based Thrombin Generation Assay
This assay measures the dynamics of thrombin generation in a system that includes a cellular component providing a surface for coagulation reactions.
-
Cell Culture and Preparation:
-
Culture a cell line that can be induced to express tissue factor (TF), such as monocytes or endothelial cells.
-
Seed the cells in a 96-well plate and grow to confluence.
-
Activate the cells with an inflammatory stimulus (e.g., lipopolysaccharide or TNF-α) to induce TF expression.
-
-
Thrombin Generation Measurement:
-
Wash the activated cell monolayer.
-
Add platelet-poor plasma (containing procoagulants and inhibitors) to the wells.
-
Initiate coagulation by adding a trigger reagent containing calcium and a small amount of TF (or rely on the cell-expressed TF).
-
Add a fluorogenic thrombin substrate to the wells.
-
Measure the fluorescence intensity over time using a microplate reader. The rate of fluorescence change is proportional to the amount of thrombin generated.
-
Endothelial Cell Activation Assay (Monocyte Adhesion)
This assay quantifies the activation state of endothelial cells by measuring the adhesion of monocytes, a key event in the inflammatory response associated with thrombosis.
-
Endothelial Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in 24- or 96-well plates until they form a confluent monolayer.
-
-
Treatment and Monocyte Preparation:
-
Treat the endothelial cell monolayer with the test compounds (this compound or apixaban) for a specified duration.
-
Induce endothelial activation with an inflammatory stimulus like TNF-α or LPS.
-
Label a monocyte cell line (e.g., U937 or THP-1) with a fluorescent dye such as Calcein-AM.
-
-
Adhesion and Quantification:
-
Add the fluorescently labeled monocytes to the endothelial cell monolayer and incubate to allow for adhesion.
-
Wash the wells to remove non-adherent monocytes.
-
Quantify the number of adherent monocytes by measuring the fluorescence intensity in each well using a fluorescence microplate reader or by imaging with a fluorescence microscope.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for comparing anticoagulants in cellular models.
Conclusion
This compound and apixaban exhibit distinct profiles in cellular models of thrombosis, which are reflective of their different mechanisms of action. Apixaban's direct inhibition of Factor Xa allows for a more immediate and targeted effect on thrombin generation in in vitro systems. In contrast, the effects of this compound, which acts by reducing the synthesis of functional coagulation factors, would likely require a longer pre-incubation period with appropriate cell types (e.g., liver cells) to be observed in cellular assays.
For researchers investigating the direct and immediate inhibition of the coagulation cascade, apixaban is a suitable tool. Studies focused on the impact of altered synthesis of coagulation factors on thrombotic processes would be better served by models that can accommodate the indirect and delayed mechanism of this compound. The choice between these two agents in a research setting should be guided by the specific scientific question and the design of the cellular model.
References
Measuring the Phenprocoumon-VKORC1 Interaction: A Comparative Guide to Biochemical and Biophysical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to quantify the binding and inhibition kinetics of the anticoagulant drug phenprocoumon with its molecular target, the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). While direct biophysical measurements using techniques like Surface Plasmon Resonance (SPR) are not yet documented in peer-reviewed literature for this specific interaction, this guide outlines established enzymatic assays and presents a theoretical framework for an SPR-based approach.
Introduction to this compound and VKORC1
This compound is a widely prescribed oral anticoagulant that functions by inhibiting VKORC1, a critical enzyme in the vitamin K cycle. This inhibition prevents the reduction of vitamin K epoxide to vitamin K, a necessary step for the gamma-carboxylation and subsequent activation of several blood clotting factors. Understanding the binding kinetics and inhibitory potency of this compound against VKORC1 is crucial for the development of novel anticoagulants and for personalizing patient therapy.
Established Methods for Measuring this compound-VKORC1 Interaction
The interaction between this compound and VKORC1 is typically characterized by measuring the inhibition of VKORC1's enzymatic activity. Two primary assay types are prevalent in the literature: in vitro biochemical assays and cell-based functional assays.
In Vitro DTT-Driven VKOR Activity Assay
This biochemical assay directly measures the enzymatic activity of VKORC1 in a controlled, in vitro environment. It relies on the artificial reducing agent dithiothreitol (DTT) to drive the conversion of vitamin K epoxide to vitamin K.
Experimental Protocol:
-
Preparation of Microsomes: Microsomes containing VKORC1 are isolated from cells overexpressing the enzyme.
-
Reaction Mixture: A reaction buffer is prepared containing a specific pH (e.g., 7.5), the substrate vitamin K epoxide (KO), and the reducing agent DTT.
-
Inhibition Assay: Varying concentrations of this compound are pre-incubated with the VKORC1-containing microsomes.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate mixture.
-
Quantification: The reaction is allowed to proceed for a defined period, after which the amount of product (vitamin K) is quantified, typically by high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of VKORC1 inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[1][2][3][4]
Advantages:
-
Provides a direct measure of enzyme inhibition.
-
Allows for the determination of kinetic parameters like IC50 and Ki.
Disadvantages:
-
The use of the artificial reducing agent DTT may not accurately reflect physiological conditions.[5]
-
IC50 values can be highly dependent on assay conditions (e.g., DTT and substrate concentrations), making comparisons between studies challenging.
Cell-Based VKOR Activity Assay
This method offers a more physiologically relevant approach by measuring VKORC1 activity within a cellular context. It indirectly quantifies VKORC1 function by measuring the activity of a co-expressed vitamin K-dependent protein.
Experimental Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for human VKORC1 and a vitamin K-dependent reporter protein, such as coagulation Factor IX (FIX).
-
Treatment with this compound: The transfected cells are incubated with a range of this compound concentrations.
-
Sample Collection: After a specific incubation period, the cell culture supernatant containing the secreted FIX is collected.
-
Activity Measurement: The activity of the secreted FIX is determined using a functional assay, such as a clotting assay or a chromogenic substrate assay.
-
Data Analysis: The FIX activity is normalized to a control (no this compound treatment), and the percentage of inhibition is plotted against the this compound concentration to calculate the IC50 value.
Advantages:
-
Provides a more physiologically relevant measure of VKORC1 inhibition in a cellular environment.
-
Reflects the drug's ability to access and inhibit its target within a living cell.
Disadvantages:
-
Indirect measurement of VKORC1 activity.
-
More complex and time-consuming than the in vitro assay.
Quantitative Data from Established Assays
The following table summarizes the reported IC50 values for this compound and other oral anticoagulants against VKORC1, as determined by a cell-based assay.
| Anticoagulant | IC50 (µM) |
| Acenocoumarol | ~0.1 |
| This compound | ~0.2 |
| Warfarin | ~0.3 |
| Fluindione | ~0.6 |
Data extracted from a study by Liu et al. (2015), which utilized a cell-based VKOR activity assay.
A Proposed Biophysical Approach: Surface Plasmon Resonance (SPR)
While not yet reported in the literature for the this compound-VKORC1 interaction, SPR is a powerful, label-free technique for real-time monitoring of molecular interactions. It can provide detailed kinetic information, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Theoretical SPR Experimental Protocol
-
Immobilization of VKORC1:
-
Due to VKORC1 being a membrane protein, it would need to be reconstituted into a lipid environment on the sensor chip surface. This could be achieved by capturing liposomes or nanodiscs containing purified and functional VKORC1 onto a lipophilic sensor surface (e.g., L1 chip).
-
-
Analyte Preparation:
-
This compound would be prepared in a suitable running buffer, covering a range of concentrations. A series of dilutions would be injected over the sensor surface.
-
-
Interaction Analysis:
-
The association of this compound with the immobilized VKORC1 would be monitored in real-time as an increase in the SPR signal.
-
Following the association phase, the running buffer would be flowed over the chip to monitor the dissociation of the complex, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams would be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
-
Advantages of a Potential SPR Approach:
-
Provides direct, real-time kinetic data (ka and kd), offering a more detailed understanding of the binding event than IC50 values alone.
-
Label-free, avoiding potential interference from fluorescent or radioactive labels.
-
Can provide information on binding stoichiometry.
Challenges of an SPR Approach:
-
Requires purified, functional VKORC1, which can be challenging for a multi-pass transmembrane protein.
-
Immobilization of the membrane protein in a native-like conformation is critical and can be technically demanding.
-
This compound is a small molecule, which may result in a low SPR signal, requiring a high-sensitivity instrument and careful experimental design.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Changes Induced by Phenprocoumon vs. Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon and warfarin are vitamin K antagonists (VKAs) widely prescribed for the prevention and treatment of thromboembolic disorders. They exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of active vitamin K-dependent clotting factors. Despite their similar primary mechanism of action, this compound and warfarin exhibit differences in their pharmacokinetic and pharmacodynamic properties, which may be partially explained by their differential effects on gene expression.
Data Presentation: Key Genes Influenced by this compound and Warfarin
The following table summarizes the key genes known to be involved in the mechanism of action and metabolism of this compound and warfarin. It is important to note that this information is largely derived from pharmacogenetic studies rather than direct comparative gene expression profiling.
| Gene | Drug(s) | Role and Impact of Genetic Variants |
| VKORC1 | This compound, Warfarin | The primary target of both drugs. Polymorphisms in the VKORC1 gene, such as the -1639G>A variant, can significantly alter its expression and sensitivity to VKAs, thereby affecting the required dose.[1][2] |
| CYP2C9 | This compound, Warfarin | A key enzyme in the metabolism of both drugs, particularly the more potent S-enantiomer of warfarin. Genetic variants of CYP2C9 (e.g., *2 and *3 alleles) can lead to decreased enzyme activity, resulting in slower drug clearance and an increased risk of bleeding.[3][4] The influence of CYP2C9 polymorphisms is reportedly less pronounced for this compound compared to warfarin.[4] |
| CYP3A4 | This compound | Involved in the metabolism of this compound. |
| PPARA | This compound | Peroxisome proliferator-activated receptor-alpha. A polymorphism in this gene (rs4253728) has been associated with this compound dose variability, possibly through its influence on CYP3A4 expression. |
| GGCX | Warfarin | Gamma-glutamyl carboxylase. This enzyme is involved in the carboxylation of vitamin K-dependent clotting factors. Polymorphisms in GGCX have been associated with warfarin dose requirements. |
| PROC | Warfarin | Protein C. A vitamin K-dependent anticoagulant protein. Polymorphisms in the PROC gene have been associated with warfarin dose. |
| APOE | Warfarin | Apolipoprotein E. Certain variants have been associated with warfarin dose requirements. |
| EPHX1 | Warfarin | Epoxide Hydrolase 1. Involved in the metabolism of vitamin K. Variants in this gene have been linked to warfarin dose variability. |
| CALU | Warfarin | Calumenin. A calcium-binding protein that may interact with and inhibit GGCX. Polymorphisms in CALU have been associated with warfarin dose. |
| CYP4F2 | Warfarin | This enzyme is involved in vitamin K metabolism. A common variant in this gene is associated with an increased warfarin dose requirement. |
Signaling Pathways and Metabolic Processes
The following diagrams illustrate the core signaling pathway affected by this compound and warfarin, as well as their primary metabolic routes.
References
Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, ensuring the specificity of a compound is paramount to guaranteeing its safety and efficacy. While phenprocoumon is a well-established anticoagulant targeting vitamin K epoxide reductase, the potential for off-target interactions, particularly with the vast and functionally diverse kinome, cannot be overlooked.[1] This guide provides a comprehensive framework for validating the kinase inhibitor specificity of this compound, offering a comparative analysis with known kinase inhibitors and detailing the necessary experimental protocols. Such validation is crucial to preemptively identify any unintended effects on cellular signaling pathways.
The Rationale for Kinase Specificity Screening
The human kinome comprises over 500 protein kinases that regulate a multitude of cellular processes.[2] Unintended inhibition of these kinases by a therapeutic agent can lead to unforeseen side effects.[2][3] Therefore, comprehensive screening of non-kinase targeted drugs, such as this compound, against a broad panel of kinases is a critical step in modern drug safety assessment. This proactive approach helps to:
-
Uncover potential off-target toxicities: Identifying unintended kinase inhibition can explain unexpected adverse events.
-
Elucidate secondary mechanisms of action: A drug may have beneficial polypharmacology that can be leveraged for new therapeutic indications.
-
Provide a more complete pharmacological profile: Understanding a compound's interactions across the kinome is essential for a thorough risk-benefit analysis.
Comparative Analysis of Kinase Inhibitor Specificity
To contextualize the importance of specificity, this section compares a hypothetical screening outcome for this compound against well-characterized kinase inhibitors: a broad-spectrum inhibitor and a highly specific inhibitor.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Primary Target | Known Off-Targets (selected) | IC50 (Primary Target) | IC50 (Off-Target Example: SRC) | Specificity Score (S-Score) |
| This compound (Hypothetical) | Vitamin K Epoxide Reductase | To be determined | N/A (for kinases) | To be determined | To be determined |
| Staurosporine (Broad-Spectrum) | Multiple Kinases | >200 kinases | ~10 nM (PKC) | ~6 nM | Low |
| Gefitinib (Specific) | EGFR | Limited | ~30 nM | >10,000 nM | High |
Note: The data for Staurosporine and Gefitinib are representative values from public domain data. The specificity score (S-Score) is a conceptual metric representing the selectivity of a compound, where a higher score indicates greater specificity.
Experimental Protocols for Kinase Inhibitor Screening
A tiered approach is recommended for validating the kinase inhibitor specificity of a compound like this compound.
Tier 1: Large-Scale Kinase Panel Screening (Biochemical Assay)
This initial step provides a broad overview of the compound's activity across the kinome.
Objective: To identify any potential "hits" by screening the test compound against a large panel of purified kinases.
Methodology: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Purified recombinant kinases, kinase-specific substrates, ATP, test compound (this compound), and ADP-Glo™ reagents.
-
Procedure:
-
A library of purified kinases (e.g., >400 kinases) is arrayed in a multi-well plate format.
-
This compound is added to each well at a fixed concentration (e.g., 10 µM).
-
The kinase reaction is initiated by the addition of ATP and the specific substrate for each kinase.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).
Tier 2: Dose-Response Analysis and IC50 Determination
For any kinases identified as potential hits in the initial screen, a dose-response analysis is performed to determine the potency of inhibition.
Objective: To calculate the half-maximal inhibitory concentration (IC50) of the test compound for the identified off-target kinases.
Methodology:
-
Procedure: The in vitro kinase activity assay described above is repeated for the specific "hit" kinases.
-
A serial dilution of this compound (e.g., from 100 µM to 1 nM) is used instead of a single concentration.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Tier 3: Cellular Target Engagement and Pathway Analysis
If significant off-target kinase inhibition is confirmed in biochemical assays, the next step is to validate these findings in a cellular context.
Objective: To determine if the compound can inhibit the target kinase within a living cell and affect its downstream signaling.
Methodology: Western Blot Analysis of Phosphorylated Substrates
-
Cell Culture: Select a cell line where the identified off-target kinase is active.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Use an antibody against the total protein of the substrate as a loading control.
-
Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment with this compound.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the screening workflow and a hypothetical signaling pathway.
Caption: Workflow for validating kinase inhibitor specificity.
Caption: Hypothetical signaling pathway affected by off-target kinase inhibition.
Conclusion
Validating the specificity of any drug candidate is a cornerstone of preclinical safety assessment. For a compound like this compound, with a well-defined primary target outside the kinome, investigating potential off-target kinase interactions is a necessary diligence. The experimental framework outlined in this guide provides a systematic approach to identify and characterize any such interactions, ultimately contributing to a more comprehensive understanding of the drug's pharmacological profile and ensuring greater patient safety.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. Acquired platelet antagonism: off-target antiplatelet effects of malignancy treatment with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A pharmacovigilance study of Bruton’s tyrosine kinase inhibitors: a multidimensional analysis based on FAERS and VigiBase [frontiersin.org]
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of therapeutic compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of phenprocoumon, a widely used anticoagulant, in various non-coagulation-related enzymatic assays. By presenting available experimental data and detailed methodologies, this document aims to offer a valuable resource for assessing the specificity of this compound and anticipating potential interferences in preclinical and clinical research.
This compound, a vitamin K antagonist, effectively inhibits the vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby impeding the synthesis of coagulation factors II, VII, IX, and X. While its anticoagulant properties are well-established, the interaction of this compound with other enzyme systems remains a critical area of investigation. This guide explores the documented cross-reactivity of this compound and related coumarin derivatives in enzymatic assays beyond the coagulation cascade, focusing on its metabolic pathways and potential for direct enzyme inhibition.
Cross-Reactivity Profile of this compound
This compound's primary off-target interactions occur with the cytochrome P450 (CYP) enzyme superfamily, which is responsible for its metabolism. Additionally, studies on related coumarin compounds suggest potential interactions with other enzyme classes, including cyclooxygenases and carbonic anhydrases.
Cytochrome P450 (CYP) Enzymes
The metabolism of this compound is predominantly carried out by hepatic CYP enzymes. Understanding the specific isoforms involved and their kinetic parameters is crucial for predicting drug-drug interactions and variability in patient response.
| Enzyme | Role in this compound Metabolism | Kinetic Parameter (Km) | Reference |
| CYP2C9 | Major catalyst for hydroxylation | <5 µM (high affinity) | [1] |
| CYP3A4 | Contributes to hydroxylation | >100 µM (low affinity) | [1] |
| CYP2C8 | Partial catalyst for (S)-4'-hydroxylation | <5 µM (high affinity) | [1] |
Note: Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Other Potential Off-Target Enzymes
While direct quantitative data for this compound is limited, studies on structurally similar coumarin derivatives suggest potential inhibitory effects on other non-coagulation related enzymes.
| Enzyme Target | Compound Class | Observed Effect | Reference |
| Cyclooxygenase-1 (COX-1) | Coumarins | Inhibition | This guide refers to general findings on coumarins. |
| Carbonic Anhydrase (CA) | Coumarins and Thioxocoumarins | Inhibition | This guide refers to general findings on coumarins. |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential. Below are representative methodologies for the key enzymatic assays discussed.
Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on specific CYP450 isoforms.
Methodology:
-
Reagents: Recombinant human CYP450 enzymes (e.g., CYP2C9, CYP3A4), a fluorescent probe substrate specific for each isoform, NADPH regenerating system, and this compound.
-
Procedure:
-
Incubate the recombinant CYP450 enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the specific fluorescent probe substrate and the NADPH regenerating system.
-
Monitor the fluorescence intensity over time, which corresponds to the rate of substrate metabolism.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cyclooxygenase (COX) Inhibition Assay[2][3]
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity.
Methodology:
-
Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorometric probe, and this compound.
-
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the oxidation of the probe, which results in a color or fluorescence change.
-
Measure the absorbance or fluorescence to determine the reaction rate.
-
Calculate the percent inhibition and IC50 values for both COX-1 and COX-2.
-
Carbonic Anhydrase (CA) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against various CA isoforms.
Methodology:
-
Reagents: Purified human carbonic anhydrase isoforms, 4-nitrophenyl acetate (substrate), and this compound.
-
Procedure:
-
The assay is based on the esterase activity of CA.
-
Incubate the CA enzyme with different concentrations of this compound.
-
Add the substrate, 4-nitrophenyl acetate, which is hydrolyzed by CA to produce the colored product 4-nitrophenol.
-
Measure the absorbance of 4-nitrophenol to determine the enzyme activity.
-
Calculate the percent inhibition and IC50 values.
-
Luciferase Reporter Gene Assay
Objective: To determine if this compound interferes with luciferase-based reporter gene assays.
Methodology:
-
Reagents: Cell line expressing luciferase, luciferase substrate (e.g., luciferin), cell lysis buffer, and this compound.
-
Procedure:
-
Treat the luciferase-expressing cells with varying concentrations of this compound.
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence produced using a luminometer.
-
A decrease in luminescence in the presence of this compound would indicate interference.
-
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
References
A Comparative In Vitro Analysis of Novel Anticoagulant Compounds Against the Vitamin K Antagonist Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of emerging anticoagulant compounds against the established vitamin K antagonist, phenprocoumon. The following sections detail the mechanisms of action, present key performance data from in vitro coagulation assays, and outline the experimental protocols used to generate this data. This information is intended to assist researchers in evaluating the preclinical potential of new anticoagulant candidates.
Introduction to Anticoagulant Mechanisms
Effective anticoagulation is critical in the prevention and treatment of thromboembolic diseases. For decades, vitamin K antagonists (VKAs) like this compound have been a mainstay of oral anticoagulant therapy. However, the landscape is evolving with the development of targeted therapies that offer more predictable pharmacokinetic and pharmacodynamic profiles.
This compound , a coumarin derivative, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1)[1]. This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation and activation of several clotting factors[2]. By inducing a state of functional vitamin K deficiency, this compound reduces the activity of factors II (prothrombin), VII, IX, and X[2].
In contrast, novel anticoagulant compounds are designed to directly target specific enzymes in the coagulation cascade. The two main classes currently in focus are:
-
Direct Factor Xa (FXa) Inhibitors: These agents, often referred to as "xabans" (e.g., apixaban, rivaroxaban), bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. Factor Xa is a critical convergence point for both the intrinsic and extrinsic coagulation pathways.
-
Direct Factor XIa (FXIa) Inhibitors: This emerging class of anticoagulants targets Factor XIa, a key enzyme in the intrinsic pathway responsible for amplifying thrombin generation[3][4]. The inhibition of FXIa is hypothesized to reduce thrombosis with a potentially lower risk of bleeding compared to broader-acting anticoagulants.
Below is a diagram illustrating the points of intervention for these anticoagulant classes within the coagulation cascade.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Phenprocoumon
This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for researchers, scientists, and drug development professionals handling Phenprocoumon. Adherence to these guidelines is critical to mitigate risks associated with this potent anticoagulant.
Hazard Identification and Risk Assessment
This compound is a coumarin derivative classified as a long-acting oral anticoagulant.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[2] The substance is known to cause damage to the blood.[2] Due to its hazardous nature, including its potential for organ toxicity at low doses, it should be handled with the assumption that it can be absorbed through the skin.[3] A thorough risk assessment should be conducted for all procedures involving this compound to ensure appropriate safety measures are in place.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Solid Powder (weighing, aliquoting) | Chemical fume hood or ventilated enclosure | Double-gloving with chemotherapy-rated gloves | ANSI Z87.1-compliant safety goggles and a face shield | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 or higher) |
| Preparing Solutions (dissolving, diluting) | Chemical fume hood | Double-gloving with chemotherapy-rated gloves | ANSI Z87.1-compliant safety goggles; face shield if splash risk is high | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Recommended if working outside of a fume hood |
| Administering to Animals | Ventilated cage changing station | Double-gloving with chemotherapy-rated gloves | ANSI Z87.1-compliant safety glasses or goggles | Lab coat or disposable gown | Not typically required if aerosols are not generated |
| Handling Contaminated Waste | N/A | Double-gloving with chemotherapy-rated gloves | Safety glasses or goggles | Lab coat or disposable gown | Not typically required |
Operational and Handling Procedures
Strict adherence to standard operating procedures is crucial to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Recommended storage temperatures are -20°C for powder and -80°C for solutions.
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Safe Handling and Preparation:
-
All work with this compound powder or activities that could generate aerosols should be conducted within a chemical fume hood or other appropriate ventilated enclosure.
-
Use plastic-backed absorbent paper on work surfaces to contain spills.
-
Gowning and Gloving : Before handling, wash hands thoroughly. Don a disposable, low-permeability gown with a solid front and tight-fitting cuffs. Wear two pairs of chemotherapy-rated gloves; the inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.
-
Weighing : Handle solid this compound with care to avoid dust formation.
-
Solution Preparation : When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Change gloves immediately if they become contaminated, torn, or punctured.
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
4. First Aid Measures:
-
Skin Contact : Immediately remove any contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with a large amount of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion : If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.
Waste Disposal Plan
Improper disposal of this compound can pose a significant environmental hazard, as it is very toxic to aquatic life with long-lasting effects.
-
Classification : this compound waste is considered hazardous pharmaceutical waste.
-
Segregation : Do not mix hazardous pharmaceutical waste with bio-hazardous (red bag) waste.
-
Containment : Collect all waste materials, including contaminated PPE, absorbent pads, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers : Empty containers that held P-listed hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, or managed as hazardous waste themselves.
Experimental Protocols Cited
The safety recommendations provided are based on established guidelines for handling hazardous drugs from sources such as Safety Data Sheets and governmental bodies like NIOSH and OSHA. No specific experimental protocols evaluating PPE effectiveness against this compound were identified in the provided search results. The guidance relies on the universal precautions approach for handling hazardous drugs.
Mandatory Visualization
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
